Sulfur trioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3S/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEJUJNQAAGONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SO3, O3S | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sulfur trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sulfur_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029673 | |
| Record name | Sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur trioxide, is a colorless to white crystalline solid which will fume in air. Often shipped with inhibitor to prevent polymerization. It reacts violently with water to form sulfuric acid with the release of heat. It is corrosive to metals and tissue. It causes eye and skin burns. Ingestion causes severe burns of mouth esophagus and stomach. The vapor is very toxic by inhalation. It is a fire risk when in contact with organic materials such as wood, cotton, fiberboard, etc., Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid, Colorless to white solid that fumes in air at room temperature; [HSDB] Exists in 3 modifications; The alpha and beta forms are solids; mp = 62.3 and 32.5 deg C, respectively; The gamma form is a solid or liquid with a mp of 16.8 deg C; [Merck Index], HYGROSCOPIC LIQUID OR SOLID IN VARIOUS FORMS. . | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
113 °F at 760 mmHg all forms (EPA, 1998), Sublimes, 44.8 °C | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Slowly very sol in aqueous, and sol in 100 parts water at room temp, Solubility in water: violent reaction | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.92 at 68 °F Gamma form (liquid) (EPA, 1998) - Denser than water; will sink, Critical density: 0.630 g/cu cm, Relative density (water = 1): 1.9 | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.76 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.76 (Air = 1), Relative vapor density (air = 1): 2.8 | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
73 mmHg at 77 °F Alpha form; 344 mmHg at 77 °F Beta form; 433 mmHg at 77 °F Gamma form (EPA, 1998), 263.0 [mmHg], Vapor pressure: 73 mm Hg at 25 °C /alpha-form/, Vapor pressure, kPa at 25 °C: 57.7 | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1433 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Trace amounts of water or sulfuric acid can catalyze the formation of polymers. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White needles, Asbestos-like needles, Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure. | |
CAS No. |
7446-11-9, 12210-38-7 | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfite radical anion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur trioxide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/sulfur-trioxide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Sulfur trioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphur trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH2O7V4LYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
144 °F Alpha form; 90.5 °F Beta form; 62.2 °F Gamma form (EPA, 1998), 62.2 °C, Exists in three solid modifications: alpha, beta, and gamma. The alpha form seems to be the stable form but the solid transitions are commonly slow; a given sample may be a mixture of the various forms and its melting point not constant., Physical form: asbestos-like needles; melting point: 32.5 °C; vapor pressure: 344 mm Hg at 25 °C /beta-form/, 17 °C | |
| Record name | SULFUR TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur trioxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR TRIOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Theoretical and Computational Studies of Sulfur Trioxide
Molecular Structure and Bonding Theories
Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications
Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the three-dimensional geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom. labxchange.orgchemistrylearner.com For sulfur trioxide (SO₃), the central sulfur atom is bonded to three oxygen atoms. chemistrylearner.com
According to VSEPR theory, the electron pairs in the bonds will arrange themselves to be as far apart as possible to minimize repulsion. labxchange.org In SO₃, there are three regions of electron density around the central sulfur atom, corresponding to the three sulfur-oxygen double bonds. topblogtenz.com There are no lone pairs of electrons on the central sulfur atom. chemistrylearner.com The arrangement that maximizes the distance between these three regions of electron density is a trigonal planar geometry. labxchange.orgchemistrylearner.com This results in an ideal bond angle of 120° between the S-O bonds. labxchange.orgchemistrylearner.com The VSEPR notation for this compound is AX₃, where A represents the central atom and X represents the atoms bonded to the central atom. chemistrylearner.com
Interactive Table: VSEPR Theory Applied to SO₃
| Feature | Description |
| Central Atom | Sulfur (S) |
| Bonded Atoms | Three Oxygen (O) atoms |
| Number of Valence Electrons | 24 (6 from S, 6 from each of the 3 O) chemistrylearner.com |
| Lewis Structure | Sulfur double-bonded to three oxygen atoms chemistrylearner.com |
| Steric Number | 3 (three bonding pairs, zero lone pairs) unacademy.comaskfilo.com |
| Electron Geometry | Trigonal Planar topblogtenz.combris.ac.uk |
| Molecular Geometry | Trigonal Planar topblogtenz.combyjus.com |
| Bond Angles | 120° byjus.comaskfilo.com |
Symmetry Group Analysis (D₃h)
The molecular geometry of this compound, as predicted by VSEPR theory, is trigonal planar. wikipedia.org This high degree of symmetry means that the molecule can be classified under a specific point group. For SO₃, this point group is D₃h. wikipedia.orgquora.comquora.com
The D₃h point group is characterized by a set of symmetry elements:
A principal C₃ rotation axis: This axis passes through the sulfur atom, perpendicular to the plane of the molecule. A rotation of 120° (360°/3) around this axis leaves the molecule indistinguishable. youtube.com
Three C₂ rotation axes: These axes lie in the plane of the molecule, each passing through the sulfur atom and one of the oxygen atoms. A 180° rotation around any of these axes leaves the molecule unchanged. youtube.com
A horizontal mirror plane (σh): This plane is coincident with the molecular plane. Reflection through this plane leaves all atoms in their original positions. youtube.com
Three vertical mirror planes (σv): Each of these planes contains the principal C₃ axis and one of the S-O bonds. youtube.com
An S₃ improper rotation axis: This involves a 120° rotation followed by a reflection through the horizontal plane. youtube.com
The D₃h symmetry confirms the trigonal planar structure and the equivalence of the three sulfur-oxygen bonds. wikipedia.orgchegg.comchegg.com
Hybridization Theory in SO₃ (sp²)
Hybridization theory explains the bonding in molecules by the mixing of atomic orbitals to form new hybrid orbitals. In the this compound molecule, the central sulfur atom undergoes sp² hybridization. byjus.comallen.inbyjus.com
The sulfur atom has an electron configuration of [Ne] 3s²3p⁴. To form three sigma (σ) bonds with the three oxygen atoms, one 3s orbital and two 3p orbitals of the sulfur atom mix to form three equivalent sp² hybrid orbitals. allen.in These sp² hybrid orbitals are arranged in a trigonal planar geometry, with bond angles of 120°, which is consistent with the molecular shape predicted by VSEPR theory. allen.intestbook.com
Each of the sp² hybrid orbitals on the sulfur atom overlaps with a p orbital from an oxygen atom to form a sigma (σ) bond. allen.in The remaining unhybridized p orbital on the sulfur atom is perpendicular to the molecular plane and participates in pi (π) bonding with the p orbitals of the three oxygen atoms. byjus.comallen.in This results in the formation of three S=O double bonds, each consisting of one sigma and one pi bond. byjus.comyoutube.com
Resonance Structures and Electronic Delocalization
A single Lewis structure is often insufficient to describe the true electronic distribution in a molecule like this compound. The concept of resonance is used to represent the delocalization of electrons over multiple atoms. For SO₃, several resonance structures can be drawn. quora.comyoutube.com
The most significant resonance structures for SO₃ involve one sulfur-oxygen double bond and two sulfur-oxygen single bonds. studentdoctor.net There are three such equivalent structures, with the double bond position varying among the three oxygen atoms. quora.com These structures depict a formal positive charge on the sulfur atom and a formal negative charge on the singly bonded oxygen atoms.
Another possible resonance structure involves three sulfur-oxygen double bonds, which would result in an expanded octet for the sulfur atom but formal charges of zero on all atoms. youtube.comyoutube.com While this structure is often cited, the actual electronic structure is a resonance hybrid, an average of all contributing resonance forms. youtube.com
This delocalization of pi electrons over the entire molecule results in all three sulfur-oxygen bonds being identical in length (1.42 Å) and strength, which is intermediate between a single and a double bond. wikipedia.org The resonance hybrid accurately reflects the trigonal planar geometry and the D₃h symmetry of the molecule, where all S-O bonds are equivalent. quora.com
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It has been widely applied to study this compound and its related complexes.
DFT calculations have been employed to:
Predict molecular structures and vibrational spectra: Studies using DFT methods, such as B3LYP with a 6-31G(d) basis set, have been used to predict the structures and vibrational (Raman and infrared) spectra of SO₃ and its trimer, γ-SO₃. scispace.com These theoretical calculations show good agreement with experimental results.
Investigate reaction mechanisms: DFT has been used to study the trimerization of SO₃ in the gas phase. scispace.com
Analyze donor-acceptor complexes: The interactions between SO₃ (an acceptor) and various donor molecules, such as nitrogen- and oxygen-containing compounds, have been studied in both gas and condensed phases using DFT. nih.gov These studies have shown significant differences in the properties of these complexes between the two phases due to the ability of the condensed phase to support greater charge separation. nih.gov
Study surface adsorption: DFT calculations have been used to investigate the adsorption of SO₃ on surfaces like CaO and metal surfaces such as Cu(111) and Ni(111). researchgate.netresearchgate.netugent.be These studies provide insights into the binding energies and preferred adsorption sites, which are crucial for understanding processes like flue-gas desulfurization. researchgate.netugent.be For instance, research indicates that SO₃ adsorption is more stable on step surfaces of CaO compared to flat surfaces. ugent.be
Computational studies have also explored the protonated forms of this compound, providing information on their structures and proton affinities, which are difficult to obtain experimentally due to their instability. chemsociety.org.ng
Ab Initio and Møller–Plesset Perturbation Theory (MP2) Studies
Ab initio and Møller–Plesset (MP2) perturbation theory have been instrumental in elucidating the structural and energetic characteristics of this compound and its reactions. These computational methods have been applied to study various aspects, from its interaction with water to its role in complex atmospheric reactions.
For instance, detailed theoretical analyses of the reaction HOSO₂ + O₂ → SO₃ + HO₂ have utilized MP2 and density functional theory (DFT) methods. aip.org These studies revealed that the reaction could proceed through the formation of intermediate complexes and an intramolecular proton transfer-like transition state. aip.org However, it was also noted that MP2 methods can encounter symmetry-breaking problems with larger basis sets in such hypervalent systems. aip.org
In the context of SO₃ hydration, ab initio and DFT methods, including MP2 and QCISD(T), have been used to investigate the molecular reaction pathways of SO₃ with water molecules. acs.org These studies have helped to understand the kinetic features of SO₃ hydration in the gas phase. acs.org Furthermore, the hydrolysis of SO₃ in the presence of formic acid (FA) has been explored using B3LYP and MP2 methods, which showed that the FA-assisted hydrolysis is essentially a barrierless process. acs.org This suggests a potentially significant pathway for atmospheric sulfuric acid production. acs.org
The geometry and normal-mode frequencies of SO₃ and its anion (SO₃⁻), as well as the adiabatic electron affinity (AEA) and vertical detachment energy (VDE) of SO₃, have been calculated using ab initio (MP2 and CCSD(T)) and DFT methods. acs.org These theoretical predictions have shown good agreement with experimental data from photoelectron spectroscopy. acs.org
Basis Set Selection and Optimization for SO₃ Systems
The accuracy of computational studies on this compound systems is highly dependent on the choice of the basis set. A variety of basis sets have been investigated to find a balance between computational cost and accuracy.
For molecules containing sulfur bound to highly electronegative elements, such as in SO₃, correlation-consistent (cc) basis sets have been shown to be more useful than aug-pc-X basis sets when using the B3LYP functional. researchgate.net The importance of "tight" d functions in the basis set for second-row atoms like sulfur is well-established, as they are crucial for accurately describing low-lying 3d virtual orbitals. researchgate.net
The performance of correlation-consistent, polarization-consistent (pc), and Pople-type basis sets has been compared for sulfur compounds using the B3LYP functional. researchgate.net The results indicated that for the B3LYP functional, using aug-pc-3 and aug-pc-4 basis sets can yield results comparable to the much more computationally expensive aug-cc-pV(5+d)Z and aug-cc-pV(6+d)Z basis sets, respectively. researchgate.net
For studying the reaction HOSO₂ + O₂ → SO₃ + HO₂, triple-ζ, quadruple-ζ, and quintuple-ζ quality basis sets, including diffuse basis functions, have been employed with MP2 and DFT methods. aip.org In investigations of the formic acid-catalyzed hydrolysis of SO₃, calculations have been performed at the B3LYP/6-311++G(3df,3pd) and MP2/6-311++G(3df,3pd) levels of theory. acs.org Similarly, studies on the reaction pathways of SO₃ with water have utilized the M06-2X/6-311++G(3df,3pd) level of theory. researchgate.net
The selection of a basis set is always a compromise between accuracy and computational cost. ubbcluj.ro For preliminary calculations and geometry optimizations, smaller basis sets are often used, while larger basis sets are employed for refining the calculations. ubbcluj.ro
Molecular Isomers and Allotropes
Theoretical studies have been crucial in identifying and characterizing various isomers and allotropic forms of this compound.
Theoretical Investigations of Gaseous SO₃ Isomers
Computational methods have been employed to predict the existence and properties of several gaseous isomers of SO₃. Density functional theory (DFT) calculations using B-P86 and B3-LYP methods have been used to predict the energies and vibrational wavenumbers for five different isomers of SO₃. core.ac.uk One of these isomers, OSOO, was experimentally identified through its infrared absorption in solid argon after photolysis of SO₃. core.ac.uk The observed line positions, infrared intensities, and isotopic shifts for OSOO were in good agreement with the predictions for cis-OSOO at the B-P86 level. core.ac.uk
Characterization of Oligomeric Forms (e.g., Trimer, Polymer)
This compound is known to form oligomers, such as trimers and polymers. Ab initio and DFT calculations have been performed on cyclic dimers and trimers of sulfur oxides. In the solid state, SO₃ exists in several modifications, which are polymers of the monomeric molecule. The γ-form is a cyclic trimer, while the β-form is a high-molecular-weight polymer.
The formation of oligomers can also occur during chemical reactions. For instance, in the sulfonation of propylene (B89431) trimer and tetramer, the process can lead to some polymerization. google.com
Isomerization Pathways and Energetics
The pathways and energy barriers for the interconversion of SO₃ isomers are critical for understanding their stability and reactivity. The isomerization of stilbene, for example, can be influenced by a sensitizer, altering the reaction pathway. kyoto-u.ac.jp While not directly about SO₃, this illustrates the concept of catalyzed isomerization.
In the context of atmospheric reactions, the isomerization of intermediates is a key step. For example, in the reaction of the acetonyl radical with O₂, the lowest energy pathway for the resulting peroxy radical is a 1-5 H shift. aip.org Similarly, for Criegee intermediates, the competition between isomerization and unimolecular decay reactions is a central focus of study, with isomerization often being the more favorable pathway due to lower transition state energies. swarthmore.edu The isomerization of the SO₃···H₂O···FA prereactive complex in the formic acid-assisted hydrolysis of SO₃ has very low energy barriers, making it a highly favorable process. acs.org
Electronic Properties and Spectroscopic Simulations
The electronic properties of this compound have been investigated through both theoretical calculations and experimental spectroscopy.
Photoelectron spectra of the SO₃⁻ anion have been recorded to study its photodetachment to the neutral SO₃ molecule. acs.org These experiments, combined with Franck-Condon simulations based on theoretical predictions, have provided insights into the vibrational structure of SO₃. acs.org The simulations, which used geometries and frequencies from ab initio and DFT calculations, were in good agreement with the experimental spectra. acs.org
Theoretical studies have also been used to simulate and interpret the electronic absorption spectra of SO₃ and its isomers. For instance, high-level multireference and multiconfigurational quantum chemical methods have been used to determine the electronic excited states of SO₃ that could be populated at stratospheric wavelengths. csic.es
The interaction of SO₃ with other molecules and surfaces can significantly alter its electronic properties. DFT calculations have been used to study the electronic properties of SO₃ adsorbed on stanene-based nanotubes. researchgate.net These studies analyzed adsorption energies, band structures, and projected density of states, revealing that SO₃ acts as a charge acceptor in these systems. researchgate.net
Electric Dipole Moment Calculations
Gaseous this compound possesses a trigonal planar structure with D₃h symmetry. unacademy.comwikipedia.org This high degree of symmetry dictates that the individual S-O bond dipoles cancel each other out, resulting in a net electric dipole moment of zero. unacademy.comwikipedia.org This is a consequence of the 120-degree angles between the S-O bonds. unacademy.com Computational calculations, regardless of the level of theory, consistently predict a dipole moment of 0.000 Debye for the isolated SO₃ molecule, in agreement with experimental observations.
However, when SO₃ forms complexes with other molecules, a significant dipole moment can be induced. For instance, in the complex with trimethylamine, ((CH₃)₃N-SO₃), the dipole moment is experimentally determined to be 7.1110(69) D. researchgate.net This represents a substantial enhancement of 6.5 D compared to the sum of the dipole moments of the individual, non-interacting molecules. researchgate.net Ab initio calculations on SO₃ complexes, such as those with hydrogen cyanide (HCN) and ammonia (B1221849) (H₃N), also show the induction of a dipole moment that varies with the N-S bond length. researchgate.net
Hardness and Chemical Reactivity Indices
Chemical hardness (η) is a concept derived from density functional theory (DFT) that quantifies the resistance of a chemical species to a change in its electron distribution. researchgate.net It is a key indicator of chemical reactivity. The principle of maximum hardness suggests that molecules tend to arrange themselves to achieve the highest possible hardness, which corresponds to greater stability. researchgate.net
For this compound, its reactivity can be analyzed through various indices. While specific values for SO₃'s hardness are not detailed in the provided search results, the general framework of conceptual DFT allows for its calculation. The reactivity of SO₃ is often discussed in the context of its interactions with other molecules. For example, in its interaction with a MoS₂ monolayer, SO₃ acts as an electron acceptor. sci-hub.st The change in chemical potential and hardness upon interaction with other reagents can be used to understand and predict the course of a reaction. researchgate.net
Linear and Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. researchgate.netnih.gov These properties are related to the response of a molecule's electron cloud to an applied electric field. The key parameters include polarizability (α) and hyperpolarizabilities (β, γ).
While specific NLO data for monomeric SO₃ is not available in the provided results, studies on related sulfur-containing compounds offer insights. For instance, research on sulfur-rich molecules and metal thiolate clusters has been conducted to evaluate their third-order optical nonlinearity (γ). illinois.edu Theoretical calculations, often using DFT, are a primary tool for predicting the NLO properties of molecules. researchgate.netacs.org These calculations can determine parameters like dipole moment, polarizability, and hyperpolarizability. acs.org The relationship between the HOMO-LUMO energy gap and hyperpolarizability is often inverse; a smaller gap can lead to a larger hyperpolarizability. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com The energies and shapes of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule. mdpi.com
For this compound, FMO analysis helps to explain its interactions with other chemical species. For example, in the context of adsorption on a MoS₂ monolayer, the interaction is characterized by charge transfer from the MoS₂ surface to the SO₃ molecule, indicating that the LUMO of SO₃ plays a key role in accepting electron density. sci-hub.st The analysis of the partial density of states (PDOS) shows that the electronic states of SO₃ are altered upon adsorption, with new bonding and antibonding orbitals being formed. tandfonline.com The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity. mdpi.com
Natural Bond Orbital Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs. wisc.eduaiu.edu It is used to understand charge transfer, hybridization, and delocalization effects.
In studies of this compound and its complexes, NBO analysis has been employed to probe the nature of intermolecular interactions. For instance, in the heterodimer of sulfuric acid and this compound (H₂SO₄/SO₃), NBO analysis was used to investigate the electron density at bond critical points to understand the O···S interaction. When SO₃ interacts with a ruthenium center in a polyoxometalate complex, NBO analysis reveals the presence of both σ and π bonding interactions between the ruthenium and sulfur atoms. rsc.org In the trimethylamine-sulfur trioxide adduct, analysis of the ¹⁴N nuclear hyperfine structure, which is related to the electronic environment of the nitrogen nucleus, indicates a charge transfer of approximately 0.6 electrons from the nitrogen to the SO₃ moiety. researchgate.net
Potential Energy Surface (PES) Analysis
The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. numberanalytics.comwayne.edu Analyzing the PES allows for the identification of stable structures (minima) and the pathways for chemical reactions, which proceed through transition states (saddle points). wayne.edulibretexts.org
Characterization of Minima and Transition States
Computational studies have been instrumental in characterizing the stationary points on the potential energy surface of this compound and its reactions. For the isolated SO₃ molecule, its trigonal planar D₃h structure corresponds to a minimum on the PES. wikipedia.org
The PES becomes more complex when considering the various solid-state forms of SO₃ (alpha, beta, and gamma), which are metastable and can convert to the more stable alpha form. wikipedia.orgveolianorthamerica.com The "alpha explosion" is a phenomenon related to the sudden increase in vapor pressure when heating the alpha form to its melting point, which can be understood by examining the relative stabilities and vapor pressures of the different forms on the PES. wikipedia.org
In reaction systems involving SO₃, such as its reaction with water, computational methods are used to locate the minima corresponding to reactants, products, and any intermediates, as well as the transition states that connect them. acs.org For example, studies on the HSO₂ system, a related sulfur oxide species, have identified new stationary points (minima and saddle points) on the PES, clarifying reaction pathways. acs.org Similarly, the potential energy surface for the interaction of SO₃ with other atmospheric molecules has been explored to understand reaction mechanisms. mdpi.com
Reaction Pathway Identification using PES
The study of reaction pathways for this compound, primarily through the analysis of Potential Energy Surfaces (PES), is crucial for understanding its role in atmospheric and industrial processes. Computational chemistry provides a powerful lens to visualize and quantify the energetic landscapes of these reactions.
The hydration of this compound to form sulfuric acid (H₂SO₄) is a cornerstone reaction in atmospheric chemistry, directly linked to the formation of acid rain. quora.comveolianorthamerica.com Theoretical studies have extensively mapped the PES for the reaction SO₃ + nH₂O, where 'n' can vary. pnas.org For the uncatalyzed reaction (n=1), a significant activation barrier exists for the isomerization of the initially formed SO₃·H₂O complex to H₂SO₄. pnas.org However, the presence of additional water molecules (n ≥ 2) dramatically alters the reaction pathway. pnas.orgresearchgate.net These water molecules act as catalysts, facilitating proton transfer through a hydrogen-bonded network, which significantly lowers the activation energy barrier. pnas.org For instance, the reaction involving a water dimer, SO₃ + (H₂O)₂, proceeds through a much more favorable pathway than the reaction with a single water molecule. researchgate.net
The reaction of this compound with the hydroperoxyl radical (HO₂) and its water complex has also been investigated. The naked reaction between SO₃ and HO₂ leads to the formation of the HSO₅ radical. When a water molecule is involved, the reaction can proceed via two main channels: one leading to HSO₅ + H₂O and the other, more significant pathway, forming sulfuric acid and a hydroperoxyl radical. researchgate.net This indicates that water can act as both a catalyst and a reactant in the complex atmospheric chemistry of SO₃. researchgate.net
Ammonia (NH₃) is another key atmospheric species that reacts with this compound. Computational studies have shown that the reaction between SO₃ and NH₃ to produce sulfamic acid can be self-catalyzed by ammonia itself. helsinki.fi The presence of an additional ammonia molecule helps to stabilize the transition state, reducing the ring strain of the four-membered ring structure and significantly lowering the energy barrier compared to the uncatalyzed bimolecular reaction. helsinki.fi
Furthermore, the reactions of SO₃ with other atmospheric components like hydrogen halides (HX) and nitric acid (HONO₂) have been computationally explored. The reaction with hydrogen fluoride (B91410) (HF) shows a particularly strong interaction, forming a donor-acceptor complex. researchgate.net The reaction with nitric acid is predicted to be a potential removal pathway for SO₃ in the stratosphere. whiterose.ac.uk The PES for the SO₃ + HONO₂ reaction reveals a pathway starting with a pre-reactive complex, proceeding through a transition state involving hydrogen transfer and S-O bond formation, and finally yielding the products. whiterose.ac.uk
The interaction of SO₃ with Criegee intermediates, such as CH₂OO, has also been a subject of PES studies. These reactions are relevant to the formation of secondary organic aerosols. A global full-dimensional PES for the CH₂OO + SO₂ system has been developed, revealing new pathways for the formation of formaldehyde (B43269) (CH₂O) and SO₃. nih.gov
| Reactants | Catalyst/Conditions | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| SO₃ + H₂O | - | H₂SO₄ | ~13 (upper limit) | - | pnas.org |
| SO₃ + 2H₂O | - | H₂SO₄·H₂O | Negative apparent activation | - | pnas.org |
| SO₃ + HONO₂ | - | P1 | - | - | whiterose.ac.uk |
| CH₂OO + SO₂ | - | CH₂O + SO₃ | 10.38 | - | nih.gov |
| MSAM + OH | - | •CH₃ + HOS(O)₂NH₂ | ~29.0 | -13.3 | nsf.gov |
Note: The table presents a selection of computationally determined energetic parameters for key reactions involving this compound. The values can vary depending on the level of theory and computational method used.
Intermolecular Interactions and Complexation Energies
This compound is a potent Lewis acid, readily forming complexes with a wide array of Lewis bases. webassign.net The study of these intermolecular interactions and their associated complexation energies is fundamental to understanding SO₃'s behavior in various chemical environments. Computational methods are invaluable for quantifying the strength and nature of these non-covalent bonds.
The interaction of SO₃ with water is a classic example. The formation of the SO₃·H₂O complex is the initial step in the hydration process to form sulfuric acid. pnas.org The binding energy of this complex has been calculated, and it is the pre-association energy that helps to overcome the subsequent isomerization barrier. pnas.org The complexation becomes even more favorable with the addition of more water molecules, forming clusters of the type SO₃-(H₂O)n. researchgate.net The interaction energy between SO₃ and the water cluster increases with the number of water molecules. researchgate.net
Complexes of this compound with ammonia have also been extensively studied. The interaction between SO₃ and NH₃ is strong, leading to the formation of the H₃N·SO₃ adduct. datapdf.com Theoretical calculations have explored the structures and energies of 1:1, 1:2, and 2:1 ammonia-sulfur trioxide complexes. datapdf.com
The interaction of SO₃ with formaldehyde (H₂CO) has been examined, revealing that the most stable dimer is held together by a strong S···O chalcogen bond, with an interaction energy exceeding 10 kcal/mol. ulpgc.es The formation of trimers, (SO₃)₂:H₂CO, is also highly favorable, with total interaction energies over 20 kcal/mol, indicating positive cooperativity. ulpgc.es
Density functional theory (DFT) has been employed to investigate the intermolecular interactions within this compound and sulfuric acid dimers. The corrected binding energy for the H₂SO₄/SO₃ binary complexes was found to be significant, suggesting that these dimers can be spontaneously produced when gaseous SO₃ mixes with sulfuric acid. This aligns with the experimental observation that SO₃ readily dissolves in sulfuric acid to form oleum (B3057394).
Even noble gases, which are typically considered unreactive, can form complexes with this compound. e-bookshelf.de The interactions in these complexes are weak and primarily of the van der Waals type.
Furthermore, computational studies have explored the interactions of SO₃ with various organic molecules. For instance, the interaction with diazines has been studied to understand the potential for these molecules to act as sensors for SO₂ and SO₃. mdpi.com The binding energies of complexes between SO₃ and substituted pyridines have also been calculated, identifying different types of chalcogen-bonded complexes. researchgate.net
| Complex | Computational Method | Basis Set | Interaction/Binding Energy (kcal/mol) | Reference |
| H₂SO₄/SO₃ (dimer B) | B3LYP | 6-311++G | -9.03 | |
| H₂SO₄/SO₃ (dimer C) | B3LYP | 6-311++G | -9.33 | |
| SO₃:H₂CO (dimer A1) | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZ | - | >10 | ulpgc.es |
| (SO₃)₂:H₂CO (trimer) | MP2/aug-cc-pVDZ | - | >20 | ulpgc.es |
| SO₃ + HO₂ | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(2df,2p) | - | -13.81 | researchgate.net |
| Pyridine-SO₃ (Type-A) | - | - | -26.23 to -21.90 | researchgate.net |
| Pyridine-SO₃ (Type-B) | - | - | -6.91 to -4.26 | researchgate.net |
Note: The interaction energies are typically reported as negative values, indicating an attractive, stabilizing interaction. The values are highly dependent on the computational level.
Topological Analysis of Electron Density (e.g., QTAIM, ELI-D)
Topological analysis of the electron density provides a powerful framework for characterizing chemical bonding and intermolecular interactions without relying on orbital-based models. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), including its variant ELI-D (Electron Localizability Indicator), are prominent methods in this domain. mpg.denumberanalytics.comresearchgate.net
QTAIM analysis partitions the molecular space into atomic basins based on the gradient of the electron density, ρ(r). researchgate.net Critical points in the electron density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs), such as the value of the density itself (ρ(r_BCP)), its Laplacian (∇²ρ(r_BCP)), and the total energy density (H(r_BCP)), provide quantitative information about the nature of the chemical bond. mdpi.comrsc.org
In the context of this compound complexes, QTAIM has been used to characterize the non-covalent interactions. For example, in complexes of SO₃ with a covalent triazine framework, QTAIM analysis has been used to examine the nature of the intermolecular bonds. rsc.org Similarly, in the study of the deprotonated L-Cysteine S-Sulfate anion, QTAIM was employed to analyze the intramolecular hydrogen bonds involving the -SO₃ group. mdpi.com The analysis of ρ(r_BCP) and ∇²ρ(r_BCP) helps to classify hydrogen bonds as weak, medium, or strong and to distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. mdpi.com For instance, in SO₃-(H₂O)n clusters, QTAIM analysis revealed the presence of S···O and O···H interactions between SO₃ and water, as well as O···H hydrogen bonds between water molecules. researchgate.net
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. uliege.be It effectively maps out regions of space corresponding to atomic cores, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (typically > 0.7) indicate a high degree of electron localization. researchgate.netresearchgate.net
The topological analysis of the ELF gradient field partitions the molecular space into basins of attractors, which correspond to these chemically significant regions. researchgate.net This method has been applied to a wide range of systems to provide insights into their electronic structure. While specific ELI-D analyses focused solely on this compound are less commonly detailed in the provided context, the principles of ELF and ELI-D are broadly applicable to understanding the bonding in SO₃ and its complexes. For example, ELF analysis can clearly distinguish the core, bonding, and lone pair electrons in the SO₃ molecule and how these are perturbed upon complexation.
| System/Interaction | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | H(r_BCP) (a.u.) | Bond Type Classification | Reference |
| [cysS-SO₃]⁻ O-H···N | - | > 0 | < 0 | Medium H-bond, partially covalent | mdpi.com |
| [cysS-SO₃]⁻ N-H···O | - | > 0 | > 0 | Weak H-bond, electrostatic | mdpi.com |
| SO₃-(H₂O)n S···O | - | - | - | Medium H-bond | researchgate.net |
| SO₃-(H₂O)n water-water O···H | - | - | - | Weak H-bond | researchgate.net |
Synthesis and Production Methodologies of Sulfur Trioxide
Industrial Scale Production: The Contact Process
The process typically consists of three main stages:
Production of sulfur dioxide, usually by burning elemental sulfur or roasting pyrite (B73398) ores. libretexts.org
Catalytic conversion of sulfur dioxide to sulfur trioxide. testbook.com
Absorption of this compound in concentrated sulfuric acid to form oleum (B3057394), which is then diluted to the desired concentration of sulfuric acid. libretexts.org
Catalytic Oxidation of Sulfur Dioxide to this compound
The core of the Contact Process is the reversible and exothermic reaction where sulfur dioxide is oxidized by atmospheric oxygen to form this compound. libretexts.org
2SO₂(g) + O₂(g) ⇌ 2SO₃(g)
This reaction is carried out at temperatures between 400 and 600 °C over a catalyst. wikipedia.org The process is typically conducted in a series of catalyst beds to manage the exothermic nature of the reaction and optimize conversion. google.comresearchgate.net
Catalyst Systems and Formulations
The catalysts employed in the oxidation of sulfur dioxide are crucial for the economic viability of the process. wyltoncn.com These catalysts are designed to provide high activity, stability, and selectivity. The most commonly used catalysts are based on vanadium pentoxide, though platinum-based catalysts also exhibit high efficacy. wikipedia.orgtandfonline.com
The industry standard for sulfur dioxide oxidation relies on catalysts where the active component is vanadium pentoxide (V₂O₅). wyltoncn.comwikipedia.org These catalysts are favored due to their cost-effectiveness and reliable performance compared to alternatives like platinum. doubtnut.com The active phase of these catalysts under reaction conditions is a molten salt mixture of vanadium oxides and alkali metal pyrosulfates distributed within the pores of a support material. The catalytic mechanism involves the vanadium (V) ions facilitating the oxidation of SO₂. wyltoncn.comquora.com
The active complex in the molten salt is often identified as an octahedral [(VVO)₂O(SO₄)₄]⁴⁻ complex. nih.gov The composition of the catalyst, particularly the ratio of alkali metals to vanadium, is optimized to enhance activity, especially in environments with high this compound concentrations. topsoe.com
Table 1: Characteristics of Vanadium Pentoxide Based Catalysts
| Feature | Description |
| Active Component | Vanadium pentoxide (V₂O₅) wikipedia.org |
| Operating Temperature | 400–600 °C wikipedia.org |
| Catalyst State | Molten salt of alkali pyrosulfates with dissolved vanadium oxides nih.gov |
| Key Active Species | [(VVO)₂O(SO₄)₄]⁴⁻ complex nih.gov |
Platinum (Pt) is a highly effective catalyst for the oxidation of sulfur dioxide. wikipedia.orgprepchem.com Platinum-based catalysts can achieve high conversion rates and are sometimes used in specialized applications. google.compp-industries.at However, their high cost and susceptibility to poisoning by impurities present in the gas stream make them less economical for large-scale sulfuric acid production compared to vanadium-based catalysts. wikipedia.orgdoubtnut.com
Research has explored various formulations, including platinum supported on different materials and bimetallic catalysts like platinum-palladium (Pt-Pd) on alumina (B75360) (Al₂O₃). researchgate.net Studies on Pt/Al₂O₃ have shown that catalytic activity is not strongly dependent on the platinum particle size. scielo.org.ar Bimetallic Pt-Pd catalysts have also been investigated, with findings indicating that catalysts with higher platinum content show greater activity for the gas-phase oxidation of SO₂ to SO₃.
Table 2: Comparison of Platinum-Based Catalyst Supports for SO₂ Oxidation
| Catalyst | Support Material | Relative Activity Order | Reference |
| Pt/SiO₂ | Silica (B1680970) | High | researchgate.net |
| Pt/γ-Al₂O₃ | Alumina | Medium | researchgate.net |
| Pt/ZrO₂ | Zirconia | Low | researchgate.net |
| Pt/TiO₂ (Anatase) | Titania | High and Stable | acs.orgnih.gov |
Alkali metals are crucial promoters in vanadium-based catalysts for sulfur dioxide oxidation. researchgate.netrsc.org Compounds such as potassium oxide (K₂O), sodium oxide (Na₂O), and cesium oxide (Cs₂O) are added to the catalyst formulation. google.comsino-catalysts.com These promoters form alkali pyrosulfates in the molten salt phase, which acts as a solvent for the active vanadium species. nih.govresearchgate.net
The presence of alkali metals enhances the catalytic activity by stabilizing the vanadium in its active pentavalent state. researchgate.netcolab.ws The effectiveness of the alkali metal promoter increases with its atomic weight, with cesium being more effective than potassium, which in turn is more effective than sodium. researchgate.netcolab.ws This is a key reason for the preference of potassium salts over sodium salts in commercial catalysts. researchgate.netcolab.ws The promoters also influence the melting point of the active phase, allowing the catalyst to be active at lower temperatures. researchgate.netcolab.ws Research has also shown that alkali promoters can influence the electronic properties of the catalyst, which is a key factor in their promoting effect. osti.govmdpi.comnih.gov
The active catalytic components are applied to porous support materials to maximize the surface area for the reaction. google.com Diatomaceous earth (kieselguhr), a form of silica (SiO₂), is a commonly used support for vanadium-based catalysts. wikipedia.orggoogle.com The support material provides the physical structure for the molten active phase, with ideal pore sizes typically in the range of 50-100 nm. nih.gov
A variety of other materials have been investigated as supports, including silica, titania (TiO₂), zirconia (ZrO₂), and alumina (Al₂O₃). google.comgoogle.comgoogle.com For platinum-based catalysts, the choice of support can significantly influence activity and stability. researchgate.net For instance, titania has been shown to be a stable support for platinum catalysts in SO₃ decomposition, a related reaction. acs.orgnih.gov The support material can interact with the active metal, affecting its dispersion and catalytic properties. researchgate.net
Alkali Metal Promoters (e.g., K₂O, Alkali Pyrosulfates, Na, Cs)
Reaction Kinetics and Mechanistic Pathways over Heterogeneous Catalysts
The conversion of sulfur dioxide (SO₂) to this compound is a reversible and exothermic reaction (2SO₂ + O₂ ⇌ 2SO₃). libretexts.orgmdpi.com The kinetics of this reaction are significantly enhanced by the use of heterogeneous catalysts. chemistrystudent.com In industrial applications, vanadium pentoxide (V₂O₅) is the most commonly used catalyst, often mixed with an alkali metal sulfate (B86663) and supported on silica beads. mdpi.comtudelft.nl Platinum catalysts have also been utilized but are more susceptible to poisoning. mdpi.com
The catalytic process occurs on the surface of the catalyst. senecalearning.com Reactants, SO₂ and O₂, are adsorbed onto the active sites of the catalyst, where the reaction takes place. chemistrystudent.comsenecalearning.com The bonds within the reactant molecules are weakened upon adsorption, lowering the activation energy required for the reaction to proceed. chemistrystudent.com The reaction mechanism over a vanadium oxide catalyst is often described by a Mars-van Krevelen mechanism. In this cycle, the SO₂ is oxidized by the V⁵⁺ in the catalyst to form SO₃, and the catalyst is reduced to V⁴⁺. Subsequently, the V⁴⁺ is re-oxidized back to V⁵⁺ by oxygen, completing the catalytic cycle. worldscientific.com After the reaction, the SO₃ product desorbs from the catalyst surface. chemistrystudent.com The variable oxidation state of vanadium is key to this catalytic activity. chemistrystudent.com
Reactor Design and Operation Parameters
The industrial production of this compound is typically carried out in fixed-bed reactors packed with the catalyst. avestia.comdergipark.org.tr These reactors are designed to optimize conversion while managing the exothermic nature of the reaction.
Temperature Regimes and Control
Temperature is a critical parameter in the synthesis of this compound. byjus.com The forward reaction is exothermic, meaning lower temperatures favor a higher equilibrium conversion to SO₃ according to Le Chatelier's principle. libretexts.orgsavemyexams.com However, the rate of reaction is slow at lower temperatures. libretexts.orgunacademy.com Therefore, a compromise temperature is necessary to achieve a high conversion rate in a reasonable amount of time. libretexts.org
Industrially, the reaction is carried out at temperatures between 400°C and 450°C. byjus.comsavemyexams.comunacademy.com This temperature range provides a balance between a favorable equilibrium position and a fast reaction rate. libretexts.org To manage the heat generated by the exothermic reaction and maintain optimal temperatures, inter-stage cooling is employed between catalyst beds in multi-stage reactors. ntnu.nousm.my This involves cooling the gas stream after it passes through one catalytic bed before it enters the next. ntnu.no
Pressure Effects on Conversion
According to Le Chatelier's principle, higher pressures favor the forward reaction in the synthesis of this compound, as there is a reduction in the number of gas molecules (from three moles of reactants to two moles of product). byjus.comgcsescience.com Increased pressure also leads to a higher rate of reaction. libretexts.org
However, in practice, the reaction is typically carried out at pressures close to atmospheric pressure, generally between 1 and 2 atmospheres. byjus.comsavemyexams.comunacademy.com This is because even at these relatively low pressures, a very high conversion rate of over 99% is achievable. libretexts.orgunacademy.comgcsescience.com The marginal increase in yield that would be gained by operating at significantly higher pressures does not justify the high capital and operational costs associated with high-pressure equipment. libretexts.orgunacademy.com
Process Optimization Strategies
Optimizing the production of this compound involves maximizing conversion and productivity while minimizing costs. avestia.com This is achieved through careful control of operating parameters and the implementation of advanced strategies.
Machine Learning Applications in Catalyst Design
Machine learning (ML) is an emerging tool for optimizing catalyst design and performance in chemical processes, including this compound synthesis. avestia.comresearchgate.net By analyzing large datasets from published literature and experimental results, ML models, such as artificial neural networks (ANNs), can be trained to predict catalyst performance based on various factors. researchgate.netresearchgate.net
These input variables can include catalyst composition (e.g., the type and ratio of metals), operating conditions (temperature, pressure), and feed composition. avestia.comresearchgate.net The model's output is typically the conversion of SO₂ to SO₃. avestia.com This approach allows for the rapid screening of a vast number of potential catalyst formulations and operating conditions to identify those that offer high conversion rates, high productivity, and low cost. researchgate.netresearchgate.net For instance, ML has been used to identify promising bimetallic catalysts and to optimize the composition of vanadium-based catalysts for SO₂ oxidation. researchgate.netnih.gov This data-driven approach has the potential to significantly accelerate the discovery and development of new, more efficient catalysts, leading to enhanced productivity and sustainability in this compound production. avestia.compsu.edu
Multi-objective Optimization of Conversion and Productivity
The catalytic conversion of sulfur dioxide (SO₂) to this compound (SO₃) is a cornerstone of industrial chemistry, with applications in sulfuric acid production and pollution control. avestia.com The optimization of this process involves balancing competing objectives, primarily maximizing the conversion of SO₂ and the productivity of SO₃, while often minimizing catalyst costs or weight. avestia.comresearchgate.netscispace.com
Studies have employed machine learning and multi-objective optimization (MOO) techniques to enhance this process. avestia.com Feedforward neural network models can predict sulfur dioxide conversion based on catalyst composition and operating conditions. avestia.com These models are then used in MOO frameworks to identify optimal solutions. avestia.com The objectives typically include maximizing SO₂ conversion and SO₃ productivity, and minimizing catalyst weight or cost. researchgate.netscispace.com Decision variables in these optimizations often include the inlet temperature and the length of each catalytic bed in the reactor. mdpi.comresearchgate.netscispace.com
Research has shown that a reactor with four catalytic beds and an intermediate absorption column can achieve higher SO₂ conversion rates, exceeding 99% in some cases. mdpi.comresearchgate.net This configuration is marginally superior to a four-bed system without intermediate absorption. researchgate.net The optimization process often involves two main steps: first, determining a set of non-dominated solutions (the Pareto domain), and second, ranking these solutions based on the preferences of a decision-maker. mdpi.comresearchgate.net
Productivity is defined as the rate of moles of SO₂ converted to SO₃ per unit time and mass of the catalyst. avestia.com The optimization aims to find a balance between high conversion, high productivity, and low catalyst cost. avestia.com For instance, one study identified an optimal catalyst composition of 2.9 wt% V/0.2 wt% Mg/SiO₂ operating at a specific catalyst mass to volumetric flow rate ratio, achieving 100% SO₂ conversion with a relatively low material cost. researchgate.net
Interactive Table: Optimization Objectives and Variables
Catalyst Deactivation and Regeneration Studies
The catalyst used in the industrial production of this compound, most commonly vanadium pentoxide (V₂O₅), is subject to deactivation over time. numberanalytics.comijisrt.com This deactivation can be caused by several factors, including:
Sintering: High temperatures can cause the catalyst particles to fuse, reducing the active surface area. numberanalytics.com
Poisoning: Impurities in the feed gas can react with the catalyst, reducing its activity. numberanalytics.com
Fouling: Deposits can block the active sites on the catalyst surface. numberanalytics.com
Catalyst deactivation leads to a decrease in the conversion rate of SO₂ to SO₃. ijisrt.com To counteract this, several regeneration methods have been developed:
Thermal Regeneration: Heating the catalyst to high temperatures can restore its activity. numberanalytics.com
Chemical Regeneration: Treating the catalyst with chemicals can remove impurities. numberanalytics.com One study showed that a chemical regeneration method recovered a significant portion of the spent catalyst's activity. ijisrt.com
Mechanical Regeneration: This can involve cleaning or replacing the catalyst. numberanalytics.com
Chemical Regeneration with Electromagnetic Treatment: This method has been shown to recover over 80% of the spent catalyst's activity, with the conversion process starting at a similar temperature to the fresh catalyst. ijisrt.com
Studies have also investigated the stability of platinum-based catalysts. While Pt-based catalysts are promising, they can deactivate through sintering and loss of platinum in the corrosive reaction environment. acs.org The choice of support material is crucial; for example, Al₂O₃ is not suitable for SO₃ decomposition at moderate temperatures due to sulfate formation, whereas SiO₂ is more stable. acs.org
Integration with Sulfuric Acid Production Systems
The production of this compound is intrinsically linked with the manufacturing of sulfuric acid. mdpi.com The SO₃ produced is absorbed into a solution to form sulfuric acid. mdpi.com
This compound is a key intermediate in the production of sulfuric acid, particularly through the formation of oleum. wikipedia.orgmarutifinechem.com Oleum, or fuming sulfuric acid, is a solution of this compound in concentrated sulfuric acid. marutifinechem.comvaisala.com
The direct reaction of SO₃ with water is highly exothermic and forms a fine mist of sulfuric acid that is difficult to manage. wikipedia.orgmarutifinechem.com To avoid this, SO₃ is dissolved in concentrated sulfuric acid (typically 98%), a process where it readily dissolves to form oleum. wikipedia.orgmarutifinechem.comvaisala.com This oleum can then be safely and controllably diluted with water to produce more concentrated sulfuric acid. wikipedia.orgmarutifinechem.com
The process often takes place in an oleum tower, where SO₃-containing gas is passed through irrigated packing. nih.gov The concentration of the resulting oleum can be adjusted by adding concentrated sulfuric acid. nih.gov Oleum is also a useful form for transporting sulfuric acid compounds. wikipedia.org
Spent sulfuric acid, which becomes contaminated during various industrial processes, can be regenerated. pp-industries.at The regeneration process typically involves decomposing the spent acid at high temperatures (around 1050°C) in a furnace to produce sulfur dioxide (SO₂), oxygen (O₂), and water (H₂O). pp-industries.atsulphuric-acid.com
The resulting SO₂ gas is then purified, cooled, and sent through a converter where it is catalytically oxidized back to this compound (SO₃) using a catalyst, often platinum-based. pp-industries.atelessentct.com This SO₃ is then absorbed in concentrated sulfuric acid, regenerating the acid for reuse. elessentct.com This process not only recycles the acid but also minimizes environmental impact by reducing waste and emissions. pp-industries.at
Oleum Formation and Dilution Processes
Laboratory Synthesis Approaches
While industrial production focuses on large-scale catalytic oxidation, this compound can also be synthesized in the laboratory through various methods.
Thermal Decomposition Methods (e.g., K₂S₂O₇)
A common laboratory method for producing this compound is the thermal decomposition of potassium pyrosulfate (K₂S₂O₇). sciencemadness.orgwikipedia.org When potassium pyrosulfate is heated to temperatures above 600°C, it decomposes into potassium sulfate (K₂SO₄) and this compound (SO₃). sciencemadness.orgwikipedia.org
The reaction is as follows: K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)
Potassium pyrosulfate itself can be obtained by the thermal decomposition of potassium bisulfate (KHSO₄) at temperatures above 250-300°C. sciencemadness.org
2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)
Therefore, strong heating of potassium bisulfate will also yield this compound. sciencemadness.org This method is often used for small-scale laboratory preparations, though controlling the operating conditions can be challenging. google.com The SO₃ produced is typically condensed in a cooled receiver. prepchem.com
Interactive Table: Laboratory Synthesis of SO₃
Thermolysis of Precursor Compounds (e.g., Sulfamic Acid)
The thermal decomposition of specific precursor compounds presents a viable laboratory-scale method for the generation of this compound. Sulfamic acid (H₃NSO₃) is a notable example of such a precursor. nih.govresearchgate.netsciencemadness.org When subjected to heat, sulfamic acid, which exists as a zwitterion (H₃N⁺SO₃⁻) in the solid state, undergoes decomposition. sciencemadness.org
In studies investigating the thermal behavior of sulfamic acid, it has been observed that upon melting at approximately 209°C, the compound decomposes. sciencemadness.org The decomposition products include this compound (SO₃) and ammonia (B1221849) (NH₃). nih.govresearchgate.net In a controlled laboratory setting, this decomposition can be harnessed to produce SO₃, which can then be condensed at low temperatures. For instance, by heating sulfamic acid and passing the gaseous products through a condenser cooled to -20°C, solid this compound can be collected. sciencemadness.org
Research using matrix isolation spectroscopy combined with computational studies has further elucidated the products of sulfamic acid thermolysis. nih.govresearchgate.net When the decomposition products are trapped in an inert gas matrix (like argon), the primary species identified is the H₃N·SO₃ electron donor-acceptor complex. nih.govresearchgate.net This indicates that the initial decomposition yields ammonia and this compound, which can then form a complex. Further analysis has also identified a secondary complex, H₃N-SO₃···NH₃, in the matrix. nih.govresearchgate.net
The interaction of the primary decomposition products is a key consideration. The ammonia produced can react with the this compound, particularly if not efficiently separated. This can lead to the formation of adducts, which may affect the yield and purity of the desired SO₃. nih.govresearchgate.net
Gas-Phase Oxidation Reactions (e.g., SO₂ with O₃)
Gas-phase oxidation of sulfur dioxide (SO₂) by ozone (O₃) is a significant reaction pathway for the formation of this compound (SO₃), particularly in atmospheric chemistry, and can be adapted for controlled synthesis. d-nb.infobibliotekanauki.pl This reaction is generally more efficient than the direct oxidation of SO₂ by molecular oxygen (O₂) in the absence of a catalyst. bibliotekanauki.plwikipedia.org
The fundamental reaction is: SO₂ + O₃ → SO₃ + O₂ bibliotekanauki.pl
This process has been utilized to generate SO₃ in situ for measurement and experimental purposes. mst.dk For example, a temperature-dependent SO₂ + O₃ reaction system can be established using a commercial ozone generator to produce SO₃ for infrared (IR) absorption measurements. mst.dk
The kinetics and mechanisms of this reaction have been studied extensively. The reaction between SO₂ and O₃ is characterized by a relatively low rate constant under typical atmospheric conditions, which means its contribution to atmospheric SO₃ levels can be variable. bibliotekanauki.pl However, its efficiency can be influenced by various factors, including temperature and the presence of other atmospheric species. bibliotekanauki.plmst.dk
In atmospheric contexts, the oxidation of SO₂ is a critical step in the formation of sulfuric acid (H₂SO₄) and subsequent sulfate aerosols. d-nb.infomdpi.com While the primary daytime oxidant for SO₂ is the hydroxyl radical (OH), the reaction with ozone provides an alternative, non-photochemical pathway. bibliotekanauki.plmdpi.comresearchgate.net Computational studies have explored the complexities of SO₂ oxidation, confirming that while direct oxidation by some radicals is slow, reactions involving species like Criegee intermediates (formed from ozonolysis of alkenes) with SO₂ can be fast and lead to SO₃ formation. researchgate.netacs.org
Catalytic Laboratory-Scale Systems (e.g., Pt-gauze oxidation of SO₂)
For laboratory-scale production of this compound, the catalytic oxidation of sulfur dioxide (SO₂) over a platinum catalyst is a well-established and efficient method. Platinum, often in the form of gauze or supported on a carrier, serves to significantly lower the activation energy for the oxidation reaction. google.comchim.itresearchgate.net
The basic reaction is the same as the industrial Contact Process: 2SO₂ + O₂ ⇌ 2SO₃ (ΔH = -198.4 kJ/mol) wikipedia.org
This reaction is reversible and exothermic. shivajicollege.ac.in In a laboratory setup, a mixture of sulfur dioxide and an oxidant (typically air or pure oxygen) is passed over a heated platinum catalyst. Platinum gauzes, often alloyed with rhodium for enhanced strength and stability at high temperatures, are commonly used in industrial oxidation processes like ammonia oxidation and can be adapted for SO₂ oxidation. chim.itheraeus-precious-metals.com The operating temperature is a critical parameter, typically in the range of 400-450°C, to achieve a favorable balance between reaction rate and equilibrium conversion. researchgate.netshivajicollege.ac.in
Research using Density Functional Theory (DFT) has investigated the interaction of SO₂ with different platinum surfaces (e.g., (001), (011), and (111)). researchgate.net These studies show that SO₂ adsorbs strongly onto platinum surfaces. On the Pt(111) surface, at high coverage, two adjacent SO₂ molecules can react to form sulfur monoxide (SO) and this compound (SO₃). researchgate.net This indicates the role of the catalyst surface in facilitating the transformation.
Monolithic catalysts, where platinum is deposited on a ceramic foam carrier (such as α-alumina wash-coated with a high-surface-area oxide like titania), have also been developed for this process. google.com This design ensures a high dispersion of the active platinum phase, maximizing catalytic activity. google.com Such systems provide a high surface area for the reaction and are suitable for use in fixed-bed reactors on a laboratory or pilot scale. google.com
Novel Synthetic Strategies and Reagents
Sulfur Dioxide Surrogates in Organic Synthesis
In organic synthesis, the direct use of gaseous sulfur dioxide (SO₂) is often challenging due to its toxicity and the need for specialized equipment. ethernet.edu.etd-nb.info To circumvent these issues, several solid, bench-stable sulfur dioxide surrogates have been developed. ethernet.edu.etox.ac.uk These compounds release SO₂ under specific conditions, allowing for its controlled introduction into reaction mixtures. While their primary application is in the synthesis of sulfonyl-containing compounds like sulfonamides and sulfones, the released SO₂ can participate in reactions that may lead to the formation of this compound or its derivatives. ethernet.edu.etresearchgate.netnih.gov
One of the most common SO₂ surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO. ethernet.edu.et This white, crystalline solid is easy to handle and releases SO₂ upon heating. Another widely used surrogate is potassium metabisulfite (B1197395) (K₂S₂O₅), an inorganic salt that generates SO₂ under acidic conditions. ethernet.edu.etresearchgate.net
Other examples of SO₂ surrogates include:
3-Sulfolene: This compound releases SO₂ through a thermal cheletropic extrusion reaction. ethernet.edu.et
Sodium Formaldehyde (B43269) Sulfoxylate (Rongalite): This has also been demonstrated as a feasible SO₂ source. ethernet.edu.et
Thionyl chloride (SOCl₂) with water: This combination can act as an SO₂ surrogate in certain reactions, such as in Sandmeyer-type chemistry. d-nb.info
The development of these surrogates has significantly advanced the field of sulfur dioxide insertion chemistry, making it more accessible and practical for synthetic chemists. ethernet.edu.etox.ac.uknih.gov These reagents provide a safer and more convenient alternative to handling gaseous SO₂, facilitating the synthesis of a wide array of organosulfur compounds. d-nb.infonih.gov
Table 1: Common Sulfur Dioxide Surrogates
| Surrogate Name | Chemical Name | Release Condition |
|---|---|---|
| DABSO | 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) | Thermal |
| Potassium Metabisulfite | K₂S₂O₅ | Acidic |
| 3-Sulfolene | Thermal |
In Situ Generation Methodologies
In situ generation of this compound (SO₃) or its reactive radical anion (SO₃•⁻) is a powerful strategy employed in various chemical and biological contexts to study its reactivity or harness its effects without handling the highly reactive molecule directly. wikipedia.orgnih.govnih.gov
One prominent method involves the reaction of thiocyanate (B1210189) (SCN⁻) with singlet oxygen (¹O₂). nih.govnih.gov In studies of antimicrobial photodynamic therapy, it was demonstrated that the photo-excitation of a dye like methylene (B1212753) blue in the presence of oxygen and SCN⁻ generates ¹O₂. nih.gov The singlet oxygen then reacts with thiocyanate, leading to the formation of the this compound radical anion (SO₃•⁻). nih.govnih.gov This reactive sulfur species was identified using electron paramagnetic resonance (EPR) spin-trapping techniques. nih.gov The process also produces sulfite (B76179) (SO₃²⁻) as an intermediate, which itself can enhance the antimicrobial effect. nih.govnih.gov
Another well-established method for in situ SO₃ generation is the oxidation of sulfur dioxide (SO₂). This can be achieved through:
Reaction with Ozone (O₃): As detailed in section 2.2.3, reacting SO₂ with O₃ in the gas phase is a direct method to produce SO₃. This has been used to create a source of SO₃ for calibrating sensitive mass spectrometers used in atmospheric research. mst.dkacs.org
Catalytic Oxidation: Passing SO₂ with oxygen over a catalyst, such as platinum, provides a controlled way to generate SO₃ in situ for various measurement and reaction systems. mst.dk
In organic synthesis, SO₃ is often generated in situ from sulfuric acid or used as a solution within the acid for sulfonation reactions. wikipedia.org This approach avoids the need to handle pure, volatile SO₃ while still providing its potent electrophilic character for reactions like the production of dimethyl sulfate from dimethyl ether. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | SO₃ |
| Sulfamic acid | H₃NSO₃ |
| Sulfur dioxide | SO₂ |
| Ozone | O₃ |
| Platinum | Pt |
| Ammonia | NH₃ |
| Argon | Ar |
| Sulfuric acid | H₂SO₄ |
| Rhodium | Rh |
| Sulfur monoxide | SO |
| α-alumina | Al₂O₃ |
| Titania | TiO₂ |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) | DABSO |
| Potassium metabisulfite | K₂S₂O₅ |
| 3-Sulfolene | C₄H₆SO₂ |
| Sodium Formaldehyde Sulfoxylate | CH₃NaO₃S |
| Thionyl chloride | SOCl₂ |
| Water | H₂O |
| Thiocyanate | SCN⁻ |
| Singlet oxygen | ¹O₂ |
| Methylene blue | C₁₆H₁₈ClN₃S |
| Sulfite | SO₃²⁻ |
| Dimethyl sulfate | (CH₃)₂SO₄ |
Chemical Reactivity and Reaction Mechanisms of Sulfur Trioxide
Reactions with Inorganic Species
The reaction of sulfur trioxide (SO₃) with water to form sulfuric acid (H₂SO₄) is a cornerstone of atmospheric chemistry and industrial processes. ntis.govacs.org While seemingly straightforward, the mechanism is complex, involving pre-associative steps and the participation of multiple water molecules to overcome a significant activation barrier. pnas.orgpnas.orgworldscientific.com
The direct gas-phase reaction between a single molecule of this compound and a single molecule of water has a prohibitively high activation energy barrier, estimated to be around 28-30 kcal/mol. pnas.orgcopernicus.org This high barrier is attributed to the unfavorable four-membered ring structure of the transition state. pnas.orgpnas.org Consequently, the 1:1 reaction is kinetically insignificant under atmospheric conditions, with a predicted rate constant that is orders of magnitude too slow to account for observed atmospheric sulfuric acid formation. pnas.org
The introduction of a second water molecule dramatically lowers the activation barrier to about 10-11 kcal/mol. pnas.orgpnas.org This is because the second water molecule acts as a catalyst, forming a bridge for a more facile proton transfer. copernicus.org Theoretical calculations have shown that the two proton transfer processes are asynchronous; the first proton transfer occurs before reaching the transition state, and the second occurs after, giving the transition state a hydronium ion (H₃O⁺) character. pnas.orgpnas.org
Further studies have considered the role of a third water molecule, which can participate in the reaction through different mechanisms, including a rotary mechanism involving a transient hydronium ion. pnas.org This three-water molecule pathway is predicted to be even faster, especially at lower temperatures. pnas.org
Table 1: Activation Barriers for SO₃ Hydration
| Reactants | Activation Energy (kcal/mol) | Reference |
|---|---|---|
| SO₃ + H₂O | ~28-30 | pnas.orgcopernicus.org |
| SO₃ + 2H₂O | ~10-11 | pnas.orgpnas.org |
| SO₃ + 4H₂O | ~0 | copernicus.org |
Water clusters, (H₂O)n, play a crucial role in the hydration of this compound, effectively catalyzing the reaction and leading to the formation of sulfuric acid. researchgate.netnih.gov The presence of water dimers, trimers, and larger clusters provides alternative, lower-energy pathways for the reaction compared to the single water molecule route. pnas.orgcopernicus.org
The reaction with a water dimer, (H₂O)₂, is significantly faster than with a water monomer. researchgate.net The mechanism involves the formation of a pre-reactive complex, SO₃···(H₂O)₂, which then isomerizes to sulfuric acid monohydrate, H₂SO₄·H₂O. copernicus.org As the size of the water cluster increases, the activation energy for the hydration reaction progressively decreases. copernicus.org With four or more water molecules, the reaction becomes nearly barrierless. copernicus.org
Molecular dynamics simulations have shown that the products of SO₃ hydrolysis depend on the size of the water cluster. acs.orgnih.gov For smaller clusters (n≤4), the reaction primarily forms neutral (H₂SO₄)-(H₂O)n-1 clusters through a loop-structure-mediated mechanism. researchgate.netnih.gov As the cluster size increases to around eight water molecules, (H₂O)₈, an ion-pair product, (HSO₄)⁻-(H₃O)⁺, begins to emerge. researchgate.netnih.gov This is stabilized by a proton transfer mechanism akin to the Eigen-Zundel model. researchgate.net For even larger water clusters (n≥32), the formation of (SO₄)²⁻[(H₃O)⁺]₂ has been observed, where the larger surface of the water cluster can screen the Coulombic repulsion between the two charged complexes. acs.orgnih.gov
At the air-water interface, the hydration mechanism differs from the gas phase. researchgate.net The loop-structure formation is not a prerequisite, and the reaction can proceed rapidly to form ion pairs like HSO₄⁻ and H₃O⁺ within picoseconds. researchgate.net
This compound reacts with hydrogen halides (HX, where X = F, Cl, Br) to form the corresponding halo-sulfonic acids (HSO₃X). worldscientific.comworldscientific.com These reactions are of interest as they can lead to the formation of superacids. worldscientific.com The mechanisms have been investigated through theoretical calculations, revealing pathways involving both binary (SO₃ + HX) and ternary (SO₃ + 2HX) interactions. worldscientific.comresearchgate.net
The formation of halo-sulfonic acids from the reaction of this compound and hydrogen halides has been studied using density functional theory. worldscientific.comresearchgate.net Two primary reaction channels have been considered: a binary pathway involving one SO₃ and one HX molecule, and a ternary pathway with one SO₃ and two HX molecules. worldscientific.comresearchgate.net
The direct binary reaction, SO₃ + HX → HSO₃X, proceeds through a transition state involving the transfer of the hydrogen atom from the halide to an oxygen atom of SO₃, and the simultaneous formation of a bond between the sulfur and the halogen atom. whiterose.ac.uk
The dissociation of fluorosulfonic acid (FSO₃H) and chlorosulfonic acid (ClSO₃H) back to this compound and the respective hydrogen halide has also been investigated. researchgate.net In the gas phase, the dissociation of HSO₃X molecules is endothermic and endergonic. researchgate.net
Prior to the full chemical reaction to form a halo-sulfonic acid, this compound and hydrogen halides can form electron donor-acceptor (EDA) or van der Waals complexes. worldscientific.comresearchgate.netnih.gov In these complexes, the hydrogen halide acts as the electron donor. worldscientific.com
Microwave spectroscopy studies of HX-SO₃ complexes (where X = F, Cl, Br) have shown that the halogen atom is positioned on or near the C₃ axis of the this compound molecule. nih.gov The interaction is relatively weak, with the resulting structures being more akin to weakly bound dimers than to the covalently bonded halosulfuric acids formed in bulk reactions. nih.gov
Hydrogen fluoride (B91410), in particular, forms a strong interaction with SO₃, leading to a distinct EDA complex. worldscientific.comresearchgate.net In the HF-SO₃ complex, the hydrogen atom points away from the this compound molecule. nih.gov In contrast, for the HCl-SO₃ and HBr-SO₃ complexes, the HX unit is oriented nearly parallel to the plane of the SO₃ molecule. nih.gov
Table 2: Structural Parameters of HX-SO₃ Complexes
| Complex | S-X Bond Length (Å) | Angle of HX with C₃ axis (degrees) | Reference |
|---|---|---|---|
| HF-SO₃ | 2.655(10) | 47.7 (for DF complex) | nih.gov |
| HCl-SO₃ | 3.1328(57) | 72.8 | nih.gov |
| HBr-SO₃ | 3.2339(85) | 73.0 | nih.gov |
Formation Mechanisms of Halo-Sulfonic Acids
Reactions with Nitrogen Oxides (NOx)
The interaction between this compound (SO₃) and nitrogen oxides (NOx) is complex and can significantly influence the atmospheric formation of pollutants.
SOx-NOx Interaction Mechanisms
The interaction between sulfur oxides (SOx) and nitrogen oxides (NOx) can lead to the enhanced formation of both this compound (SO₃) and nitrogen dioxide (NO₂), particularly under pressurized conditions. researchgate.netnsf.gov A key reaction in this interaction is the reversible reaction between sulfur dioxide (SO₂) and nitrogen dioxide (NO₂), which produces this compound (SO₃) and nitrogen monoxide (NO). osti.gov
SO₂ + NO₂ ⇌ SO₃ + NO osti.gov
This direct interaction becomes more significant at higher pressures. osti.gov In the post-flame zone of combustion processes, NOx can influence SO₃ formation through a series of reactions involving the O/H radical pool. osti.gov The formation of NO₂ from NO primarily involves reactions with the hydroperoxyl radical (HO₂) and atomic oxygen (O). nsf.govosti.gov
A proposed cycle that enhances both SO₃ and NO₂ formation at elevated pressures involves the following reactions: researchgate.net
HO₂ + NO → NO₂ + OH
SO₂ + OH + M → HOSO₂ + M
HOSO₂ + O₂ → HO₂ + SO₃
The global reaction for this cycle is: NO + SO₂ + O₂ → NO₂ + SO₃ researchgate.net
This synergistic cycle is a major pathway for the formation and destruction of both SO₃ and NO₂ at elevated pressures. researchgate.net Experimental studies have shown that the presence of NO can influence SO₃ generation, with some observations indicating a slight decrease in SO₃ concentration, which can be attributed to the consumption of radicals by NO since SOx and NOx species share the same radical pool. acs.org In the catalytic conversion of SO₂ to SO₃, nitrogen dioxide can act as a catalyst, first oxidizing SO₂ to SO₃ and being reduced to nitrogen monoxide, which is then re-oxidized to NO₂ by oxygen. physicsandmathstutor.comchemguideforcie.co.uksavemyexams.com
Reactions with Nitric Acid (HONO₂) and Implications for Sulfur Partitioning
This compound (SO₃) can react with nitric acid (HONO₂), a reaction that has significant implications for sulfur partitioning in the atmosphere, particularly in the stratosphere. whiterose.ac.ukacs.orgcsic.eswhiterose.ac.uk While the traditional view is that SO₃ is primarily removed by reacting with water vapor to form sulfuric acid (H₂SO₄), the reaction with nitric acid provides an alternative pathway, especially at higher altitudes where water vapor concentrations decrease. whiterose.ac.ukacs.orgcsic.eswhiterose.ac.ukcsic.es
The reaction between SO₃ and HONO₂ can be represented as: SO₃ + HONO₂ → products
This reaction is competitive with the reaction of SO₃ with water, particularly in the altitude range of 25 to 35 km. whiterose.ac.ukacs.org The mechanism involves the formation of a pre-reactive complex, followed by the transfer of a hydrogen atom from nitric acid to an oxygen atom of this compound, and the simultaneous formation of a bond between the nitrogen-bound oxygen of nitric acid and the sulfur atom. acs.org
This reaction can be a significant removal mechanism for SO₃ in the stratosphere and for HONO₂ in the troposphere. whiterose.ac.ukacs.orgcsic.eswhiterose.ac.uk The reaction produces a new, albeit short-lived, product, HOSO₂–NO₃, which could influence the partitioning of sulfur in the stratosphere. acs.org Furthermore, this reaction pathway suggests the potential for SO₃ to react with organic acids to form organosulfates without requiring heterogeneous chemistry. whiterose.ac.ukacs.orgcsic.eswhiterose.ac.ukcsic.es In liquid mixtures, SO₃ reacts with nitric acid to form the nitronium ion (NO₂⁺) and the bisulfate ion (HSO₄⁻). researchgate.net
Reactions with Atomic and Radical Species
This compound (SO₃) undergoes significant reactions with various atomic and radical species, particularly under combustion conditions. These reactions are crucial in determining the concentration of SO₃ in different environments.
Reactions with H, O, and OH Radicals
The reactions of this compound with hydrogen (H), oxygen (O), and hydroxyl (OH) radicals have been studied through ab initio calculations. nih.govacs.orgacs.orgresearchgate.net
Reaction with H radicals: The reaction SO₃ + H → OH + SO₂ is identified as the major consumption reaction for SO₃, even in lean flames. nih.govacs.org The lowest energy pathway for this reaction involves the initial formation of HSO₃, which then rearranges to HOSO₂ before dissociating into the final products. nih.govacs.orgacs.orgresearchgate.net This reaction is considered fast. nih.govacs.orgresearchgate.net
Reaction with O radicals: The reaction SO₃ + O → SO₂ + O₂ is predicted to be slow due to a high energy barrier and is considered insignificant under most conditions of interest. nih.govacs.orgacs.orgresearchgate.net This reaction can proceed on both triplet and singlet surfaces. nih.govacs.orgacs.org
Reaction with OH radicals: The reaction SO₃ + OH → SO₂ + HO₂ occurs through direct abstraction but is comparatively slow. nih.govacs.orgresearchgate.net Under atmospheric conditions, the formation of an adduct (HSO₄) could be a loss process for SO₃, but this adduct is not stable enough in flames to be a significant sink for SO₃. acs.org
The following table summarizes the rate constants for these reactions.
| Reaction | Rate Constant (k) [cm³ mol⁻¹ s⁻¹] | Temperature Range (K) |
| SO₃ + H → OH + SO₂ | 8.4 x 10⁹ * T¹·²² * exp(-13.9 kJ mol⁻¹/RT) nih.govacs.org | 700-2000 nih.govacs.org |
| SO₃ + O → SO₂ + O₂ | 2.8 x 10⁴ * T²·⁵⁷ * exp(-122.3 kJ mol⁻¹/RT) nih.govacs.orgresearchgate.net | >1000 nih.govacs.orgresearchgate.net |
| SO₃ + OH → SO₂ + HO₂ | 4.8 x 10⁴ * T²·⁴⁶ * exp(-114.1 kJ mol⁻¹/RT) nih.govacs.orgresearchgate.net | 800-2000 nih.govacs.orgresearchgate.net |
Oxidation-Reduction Pathways
This compound can participate in various oxidation-reduction pathways. In microbial processes, the oxidation of reduced sulfur compounds like sulfite (B76179) (SO₃²⁻) is a key energy-yielding process. wikipedia.org Some microorganisms utilize the reverse dissimilatory sulfite reductase (rDsr) pathway to oxidize sulfide (B99878) to sulfite, which is then further oxidized to sulfate (B86663). wikipedia.org Another pathway involves the direct oxidation of sulfite to sulfate by sulfite oxidoreductase. wikipedia.org
In enzymatic reactions, the six-electron reduction of sulfite (SO₃²⁻) to sulfide (S²⁻) has been proposed to occur via a pathway where sulfite binds to an iron center, followed by two-electron reductive cleavages of the S-O bonds. nih.gov
The this compound anion radical (•SO₃⁻) can be formed through the one-electron oxidation of (bi)sulfite. nih.gov This radical can react with molecular oxygen in a diffusion-controlled reaction to form the peroxymonosulfate (B1194676) anion radical (⁻O₃SOO•), which can then participate in a chain reaction to oxidize more (bi)sulfite. nih.gov
Lewis Acid-Base Interactions
This compound is a potent Lewis acid, readily accepting electron pairs from Lewis bases to form adducts. wikipedia.orgsolubilityofthings.comchemicalbook.com This characteristic is fundamental to much of its chemistry, including its role as a strong sulfonating agent. wikipedia.org
The sulfur atom in SO₃ is electron-deficient, making the molecule Lewis acidic. webassign.net It reacts with a variety of Lewis bases. For instance:
With water (H₂O) , it forms sulfuric acid (H₂SO₄). In this reaction, the oxygen atom in water donates a lone pair of electrons to the sulfur atom of SO₃. solubilityofthings.comwebassign.net
With ammonia (B1221849) (NH₃) , it forms an adduct that is more potent than the one formed with sulfur dioxide (SO₂). chemicalbook.com
With pyridine (B92270) (C₅H₅N) , it forms the this compound pyridine complex, a colorless solid. wikipedia.orgwikipedia.org
Other Lewis bases like dioxane and trimethylamine also form adducts with SO₃. wikipedia.org
The reaction with calcium oxide (CaO) , a Lewis base, yields calcium sulfate (CaSO₄). brainly.com
The formation of these adducts often changes the geometry and hybridization of the sulfur atom from sp² (trigonal planar) to sp³ (tetrahedral). webassign.net The electrophilicity of SO₃ allows it to readily engage with nucleophiles. solubilityofthings.com
The following table lists some examples of Lewis acid-base reactions involving this compound.
| Lewis Acid | Lewis Base | Product/Adduct |
| SO₃ | H₂O | H₂SO₄ solubilityofthings.comwebassign.net |
| SO₃ | NH₃ | H₃NSO₃ chemicalbook.com |
| SO₃ | C₅H₅N | C₅H₅NSO₃ wikipedia.orgwikipedia.org |
| SO₃ | Dioxane | Dioxane-SO₃ adduct wikipedia.org |
| SO₃ | Trimethylamine | (CH₃)₃NSO₃ wikipedia.org |
| SO₃ | CaO | CaSO₄ brainly.com |
Reactions with Organic Compounds
This compound readily engages in reactions with a wide array of organic molecules. These reactions are broadly categorized as sulfonation and sulfation, leading to the formation of sulfonic acids and organic sulfates, respectively. Additionally, SO₃ forms adducts with amines, a reaction of significant industrial and synthetic importance.
Sulfonation Reactions
Sulfonation is a pivotal reaction in organic chemistry where a sulfonic acid group (-SO₃H) is introduced into an organic compound. numberanalytics.com this compound is a key reagent in these transformations, particularly in the sulfonation of aromatic compounds. numberanalytics.comwikipedia.org
The sulfonation of aromatic compounds, such as benzene, is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.orgorgosolver.com In this process, this compound acts as the electrophile. libretexts.org The mechanism can proceed through different pathways depending on the reaction conditions.
When fuming sulfuric acid (a solution of SO₃ in sulfuric acid) is used, this compound can be protonated by the strong acid to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.comjove.com The aromatic ring then attacks this electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. jove.comacs.org Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the corresponding arylsulfonic acid. orgosolver.comjove.com
Alternatively, in non-polar media and without a catalyst, computational studies suggest a concerted mechanism where a single SO₃ molecule reacts with the arene without the formation of a distinct Wheland intermediate. acs.org However, this single-molecule pathway has a high activation energy. acs.org
Research has shown that the reaction kinetics of aromatic sulfonation are often second-order with respect to this compound. acs.org This observation has led to the proposal that SO₃ oligomers, particularly dimers (S₂O₆), play a crucial role in the reaction mechanism.
Computational studies have provided evidence that mechanisms involving the attack of two SO₃ molecules on the aromatic ring have significantly lower activation barriers (12–20 kcal/mol lower) compared to the reaction with a single SO₃ molecule. acs.org In non-complexing solvents, a direct 2:1 sulfonation mechanism is favored, which proceeds through a single transition state without a Wheland-type intermediate. acs.org In polar, SO₃-complexing media, an SₑAr mechanism involving a Wheland-type arene-(SO₃)₂ dimer intermediate is more likely. acs.org This indicates that (SO₃)₂ dimers are more reactive electrophiles than monomeric this compound in these sulfonation reactions.
The reactivity and regioselectivity of electrophilic aromatic sulfonation are influenced by several factors, including the nature of the substituents on the aromatic ring and the reaction conditions. numberanalytics.com Electron-donating groups on the aromatic ring increase the electron density, activating the ring towards electrophilic attack and directing the incoming sulfonic acid group to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct the substitution to the meta position. bwise.kr
Theoretical calculations have been successful in reproducing the experimental trends in reactivity and regioselectivity for the sulfonation of benzene, toluene, and naphthalene. acs.org For instance, studies on the reaction of styrene (B11656) derivatives with this compound in dichloromethane (B109758) have shown the formation of various intermediates and final products depending on the temperature and the structure of the starting material. researchgate.net The reaction of styrene at low temperatures yields (E)-2-phenylethene-1-sulfonic acid via a carbyl sulfate intermediate. researchgate.net
The regioselectivity can be controlled by factors such as the type of sulfonating agent, reaction temperature, and the presence of catalysts. numberanalytics.com This control is crucial in synthetic chemistry for producing specific isomers of sulfonated aromatic compounds.
Role of SO₃ Monomers and Oligomers (e.g., SO₃ Dimers) in Sulfonation
Sulfation Reactions of Alcohols, Esters, and Polysaccharides
Sulfation involves the introduction of a sulfate group (-OSO₃H) into an organic molecule, typically by reacting an alcohol or its derivative with a sulfating agent. scribd.com this compound is a common reagent for these transformations.
The reaction of alcohols with this compound leads to the formation of alkyl sulfates. This process is fundamental to the production of anionic surfactants, which are widely used in detergents. The sulfation of long-chain alcohols with SO₃ is a key step in manufacturing these commercially important compounds.
Polysaccharides, such as cellulose, can also be sulfated using this compound complexes. The sulfonation of pre-existing polymers is a common method for introducing sulfonate moieties. scribd.com This can be achieved by reacting aromatic rings, unsaturated groups, or hydroxyl groups within the polymer structure with sulfonating agents like SO₃. scribd.com
The table below provides examples of sulfation reactions with different organic compounds.
| Reactant Class | Example Reactant | Product |
| Alcohols | Long-chain fatty alcohols | Alkyl sulfates (surfactants) |
| Polysaccharides | Cellulose | Cellulose sulfate |
| Polyesters | Poly(ethylene terephthalate) | Sulfonated polyesters |
Reactions with Amines and Adduct Formation
This compound reacts readily with amines to form crystalline adducts. These adducts are often more stable and less reactive than free this compound, making them useful as milder sulfonating agents. The reaction involves the donation of the lone pair of electrons from the nitrogen atom of the amine to the electrophilic sulfur atom of SO₃, forming a coordinate covalent bond.
For example, the adduct of this compound and pyridine (SO₃·py) is a commonly used reagent in organic synthesis for the sulfation of alcohols under mild conditions. Similarly, the this compound-trimethylamine complex (SO₃·N(CH₃)₃) is another stable and effective sulfonating agent.
These amine-SO₃ adducts provide a way to handle and utilize the highly reactive nature of this compound in a more controlled manner, allowing for selective reactions with sensitive functional groups.
Donor-Acceptor Complexes (e.g., Ammonia-SO₃, Pyridine-SO₃, Triethylamine-SO₃)
This compound (SO₃) is a potent Lewis acid, readily forming adducts with a variety of Lewis bases. wikipedia.org This reactivity is due to the electron-deficient nature of the sulfur atom, which can accept an electron pair. chemicalbook.com The formation of these donor-acceptor complexes is a key aspect of SO₃ chemistry, influencing its handling and use in synthesis. nih.gov
Common Lewis bases that form stable complexes with SO₃ include amines like ammonia (NH₃), pyridine (C₅H₅N), and triethylamine (B128534) ((C₂H₅)₃N). wikipedia.orgnih.gov These reactions result in the formation of crystalline solids that are often more convenient and safer to handle than gaseous or liquid SO₃. lifechempharma.comwikipedia.org
Ammonia-SO₃ (H₃N-SO₃): The reaction between ammonia and this compound yields a stable donor-acceptor complex. researchgate.net Studies using FTIR matrix isolation spectroscopy have characterized the H₃N-SO₃ complex. researchgate.net Computational studies suggest that the interaction involves the transfer of electron density from the nitrogen atom of ammonia to the sulfur atom of SO₃, forming a dative bond. researchgate.net
Pyridine-SO₃ (C₅H₅N·SO₃): The this compound pyridine complex is a colorless solid that is soluble in polar organic solvents. lifechempharma.comwikipedia.org It is widely used as a sulfonating agent in organic synthesis. lifechempharma.com The complex is formed by the reaction of pyridine, a Lewis base, with this compound, a Lewis acid. lifechempharma.comwikipedia.org Rotational spectroscopy studies in the gas phase have shown that the nitrogen lone pair of pyridine is directed along the C₃ axis of the SO₃ molecule. researchgate.net
Triethylamine-SO₃ ((C₂H₅)₃N·SO₃): Similar to the pyridine complex, triethylamine also forms a stable adduct with this compound. nih.gov This complex is another example of a Lewis acid-base adduct and is utilized in sulfation reactions of various organic substrates, such as flavonoids, polysaccharides, and steroids. nih.gov
The formation of these complexes can be represented by the general equation: Lewis Base + SO₃ → Lewis Base·SO₃
These adducts serve as convenient sources of SO₃ for various chemical transformations, including sulfonation and sulfation reactions. nih.govlifechempharma.com
Characterization of Stoichiometric Complexes and Stability
The stoichiometric complexes of this compound with Lewis bases have been extensively characterized using various spectroscopic and computational methods to understand their structure, bonding, and stability.
Microwave spectroscopy has been a particularly powerful tool for determining the gas-phase structures of these adducts. For the trimethylamine-sulfur trioxide complex, ((CH₃)₃N-SO₃), microwave studies revealed an N-S bond length of 1.912(20) Å and an NSO angle of 100.1(2)°. researchgate.net A significant enhancement of the dipole moment by 6.5 D compared to the sum of the free monomers indicates a substantial charge transfer of about 0.6 electrons from the nitrogen to the SO₃ moiety upon complex formation. researchgate.net
Similarly, for the pyridine-SO₃ complex, gas-phase rotational spectroscopy determined an N-S bond length of 1.915(1) Å and an NSO angle of 98.91(2)°. researchgate.net These structural parameters suggest that the formation of the dative bond is nearly complete. researchgate.net
Computational studies, often employing density functional theory (DFT), provide further insights into the stability and bonding of these complexes. For the ammonia-sulfur trioxide system, DFT calculations have been used to investigate the structures and vibrational frequencies of complexes like H₃N-SO₃ and the 2:1 complex H₃N-SO₃···NH₃. researchgate.net Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localizability Indicator (ELI-D), helps to categorize the nature of the intermolecular bonds, confirming the dative character of the N-S bond. researchgate.net
The stability of these complexes is a crucial factor in their application. The formation of the adducts is generally an exothermic process. The stability can be influenced by the nature of the Lewis base and the reaction conditions. For instance, in the production of tertiary amine-sulfur trioxide complexes, the reaction conditions can be optimized to maximize the yield and stability of the desired product. google.com
The stability of these complexes is not only of academic interest but also has practical implications. For example, the controlled release of SO₃ from these adducts is essential for their use as sulfonating agents in organic synthesis. lifechempharma.com
| Complex | N-S Bond Length (Å) (Gas Phase) | NSO Angle (°) (Gas Phase) | Dipole Moment Enhancement (D) |
| (CH₃)₃N-SO₃ | 1.912(20) researchgate.net | 100.1(2) researchgate.net | 6.5 researchgate.net |
| C₅H₅N-SO₃ | 1.915(1) researchgate.net | 98.91(2) researchgate.net | Not specified |
Formation of Acid Sulfuric Anhydrides (e.g., Formic Sulfuric Anhydride)
Recent research has revealed that this compound can react with carboxylic acids in the gas phase to form a class of compounds known as carboxylic sulfuric anhydrides (CSAs). acs.orgumn.edu This reaction represents a previously underappreciated pathway in atmospheric chemistry and provides a direct route to organosulfur compounds. helsinki.fisciencedaily.commedium.com
The formation of formic sulfuric anhydride (B1165640) (FSA) from the reaction of formic acid (HCOOH) and this compound (SO₃) has been observed and characterized using microwave spectroscopy under supersonic jet conditions. nih.govresearchgate.net Theoretical calculations suggest that this reaction proceeds through a π2 + π2 + σ2 cycloaddition mechanism, which is effectively barrierless. nih.govresearchgate.net
The general reaction can be depicted as: RCOOH + SO₃ → RC(O)OSO₂OH
This facile reaction has been demonstrated for a variety of carboxylic acids, including:
Acetic acid acs.org
Propanoic acid acs.org
Acrylic acid acs.org
Trifluoroacetic acid acs.org
Propiolic acid umn.edu
Pivalic acid acs.org
Oxalic acid acs.org
Malonic acid acs.org
Laboratory experiments using flow reactors coupled with chemical ionization mass spectrometry (CIMS) have confirmed the rapid formation of these anhydrides from the reaction of SO₃ with both monocarboxylic and dicarboxylic acids at room temperature and atmospheric pressure. acs.org The reaction rates for some of these processes approach the collision limit. copernicus.org
The formation of these acid sulfuric anhydrides is significant as it provides a direct gas-phase route to organosulfur compounds, which were previously thought to originate primarily from condensed-phase reactions involving sulfuric acid. helsinki.ficopernicus.org These anhydrides are considered key contributors to new particle formation in the atmosphere and offer a mechanism for incorporating carboxylic acids into atmospheric nanoparticles. helsinki.fisciencedaily.commedium.com
Direct Gas-Phase Routes to Organosulfur Compounds
The reaction of this compound with various organic and inorganic acids in the gas phase provides a direct pathway for the synthesis of organosulfur compounds. helsinki.ficopernicus.org This challenges the traditional understanding that atmospheric organosulfur compounds are formed predominantly through multiphase reactions catalyzed by sulfuric acid. helsinki.fi
Recent studies have shown that SO₃ reacts rapidly with a range of atmospheric acids, including mono- and dicarboxylic acids, to form acid sulfuric anhydrides. copernicus.org These reactions can occur at rates approaching the collision limit. copernicus.org For example, the reaction of SO₃ with methanol (B129727) in the gas phase to form methyl hydrogen sulfate has been studied, and the rate constant was determined to be (1.17 ± 0.16) × 10⁻¹³ cm³ molec⁻¹ s⁻¹ at room temperature. acs.orgcapes.gov.br
The significance of these direct gas-phase routes is underscored by the observation of substantial concentrations of gaseous SO₃ in polluted urban environments. acs.orgcopernicus.org This indicates that the atmospheric lifetime of SO₃ may be longer than previously thought, allowing for reactions with other atmospheric species to occur. acs.org
The formation of organosulfur compounds through direct gas-phase reactions of SO₃ has several important implications:
It provides a new pathway for the formation of secondary organic aerosols (SOA), a major component of atmospheric particulate matter. copernicus.org
It can influence the concentration of sulfuric acid in the atmosphere by acting as a sink for gaseous SO₃. helsinki.fisciencedaily.commedium.com
The resulting organosulfur compounds can contribute to the growth of new atmospheric particles. helsinki.fisciencedaily.commedium.com
These findings have led to a re-evaluation of the sources and fates of SO₃ in the atmosphere and highlight the importance of direct gas-phase reactions in atmospheric chemistry. helsinki.fisciencedaily.commedium.com
Deoxygenation Reactions Involving SO₃
This compound can participate in deoxygenation reactions, where it facilitates the removal of an oxygen atom from another molecule. One notable example is the deoxygenation of allylic and benzylic alcohols using the this compound pyridine complex. sigmaaldrich.com This reaction provides a method for converting these alcohols into other functional groups.
Furthermore, SO₃ can react with dinitrogen pentoxide (N₂O₅) in a deoxygenation reaction to produce the nitronium salt of pyrosulfate. wikipedia.org2 SO₃ + N₂O₅ → [NO₂]₂S₂O₇
While sulfur dioxide (SO₂) is more commonly known as a reducing agent in deoxygenation reactions, such as the reduction of pyridine N-oxides, the reactivity of SO₃ in certain contexts also involves the removal of oxygen from other species. acs.org
Environmental Chemistry and Atmospheric Implications of Sulfur Trioxide
Atmospheric Formation Processes
The generation of atmospheric sulfur trioxide occurs through a variety of homogeneous and heterogeneous pathways, involving both photochemical and catalytic reactions. These processes are influenced by a complex interplay of factors including the presence of other pollutants, solar radiation, and meteorological conditions.
The primary daytime formation route for this compound in the atmosphere is the gas-phase oxidation of sulfur dioxide (SO₂). nih.govresearchgate.netacs.org This process is predominantly initiated by the hydroxyl radical (OH), a highly reactive species produced through photochemical reactions. service.gov.uk The initial reaction forms a sulfur-containing radical (HOSO₂), which then reacts with molecular oxygen (O₂) to produce this compound and a hydroperoxyl radical (HO₂). osti.gov
The reaction sequence can be summarized as:
SO₂ + OH + M → HOSO₂ + M (where M is a third body, like N₂ or O₂, that stabilizes the product)
HOSO₂ + O₂ → SO₃ + HO₂ osti.gov
Sunlight, particularly in the near-ultraviolet spectrum, can also directly excite SO₂ molecules, making them more reactive towards atmospheric oxygen and ozone (O₃), leading to the formation of SO₃. bibliotekanauki.pldoubtnut.com
Heterogeneous reactions on the surfaces of atmospheric aerosols provide an important pathway for the oxidation of SO₂ to SO₃, especially in polluted environments. nih.govresearchgate.net Carbonaceous aerosols like soot and graphene-based materials have been identified as effective catalysts for this conversion. nih.govrsc.orgresearchgate.net
Soot: Soot particles, often emitted from traffic and other combustion sources, can facilitate the oxidation of SO₂. nih.govresearchgate.net Studies have shown that surface-active sites on soot can catalyze the reaction, and this process can be enhanced by photooxidation of the soot itself. nih.gov The presence of oxygen-containing functional groups on the surface of aged soot particles can react with SO₂ to form SO₃. nih.gov
Graphene: Graphene oxide (GO) has been shown to act as both an oxidant and a catalyst in the conversion of SO₂ to SO₃ at room temperature. rsc.orgresearchgate.net The hydroxyl groups on the GO surface can enhance the adsorption of SO₂ and lower the energy barrier for its oxidation. researchgate.net
Water vapor plays a multifaceted role in the atmospheric chemistry of sulfur oxides. While SO₃ reacts rapidly with water to form sulfuric acid, water molecules can also influence the formation pathways of SO₃ itself.
The reaction between the hydroxyl radical and SO₂ is influenced by the presence of water. Furthermore, water dimers ((H₂O)₂), which are pairs of water molecules held together by hydrogen bonds, are particularly significant. researchgate.net The reaction of SO₃ with water dimers is extremely fast, with a rate coefficient orders of magnitude higher than with a single water molecule, leading to a very short atmospheric lifetime for SO₃. nih.govresearchgate.net This rapid conversion to sulfuric acid is a key step in the formation of new atmospheric particles. azocleantech.comtofwerk.com
However, the reaction of stabilized Criegee intermediates (SCIs), another oxidant for SO₂, with water dimers can be a major sink for SCIs, thus competing with the SO₂ oxidation pathway. researchgate.netrsc.orgepa.gov The concentration of water dimers decreases at lower temperatures, which can enhance the role of Criegee intermediates in oxidizing SO₂ under such conditions. rsc.org For certain Criegee intermediates like (CH₃)₂COO, the reaction with water vapor is slow, allowing the reaction with SO₂ to be a more dominant pathway. pnas.org
Industrial combustion processes, particularly coal-fired power plants, are major anthropogenic sources of sulfur oxides. aaqr.orgbabcockpower.comtandfonline.com While most sulfur in fuel is converted to SO₂, a small fraction is further oxidized to SO₃ within the combustion system. babcockpower.comtandfonline.com
Key factors influencing SO₃ formation in combustion include:
Fuel Sulfur Content: Higher sulfur content in the coal generally leads to higher SO₃ emissions. babcockpower.com
Excess Oxygen: The presence of excess O₂ is a primary condition for SO₃ production. aaqr.org
Temperature: Homogeneous formation of SO₃ is highly temperature-dependent, with peak formation often occurring around 950-1000°C. aaqr.org
Oxy-combustion , a process where fuel is burned in a mixture of oxygen and recycled flue gas, results in higher concentrations of SO₂ and SO₃ compared to traditional air-fuel combustion. cranfield.ac.ukacs.orgrepec.org This is due to the recycling of flue gases and can lead to increased concerns about corrosion from sulfuric acid formation. cranfield.ac.ukresearchgate.net Studies show that SO₃ formation is enhanced under oxy-fuel conditions, influenced by the high concentrations of SO₂, H₂O, and O₂. acs.orgcranfield.ac.uksemanticscholar.org
| Parameter | Influence on SO₃ Formation | Source |
|---|---|---|
| Fuel Sulfur Content | Higher content increases potential SO₃ | babcockpower.com |
| Excess Oxygen (O₂) | Promotes oxidation of SO₂ to SO₃ | aaqr.org |
| Temperature | Peak formation around 950-1000°C | aaqr.org |
| Water Vapor (H₂O) | Enhances SO₃ formation in oxy-fuel combustion | cranfield.ac.ukchalmers.se |
| Nitrogen Oxides (NOx) | Can promote SO₃ formation through direct and indirect reactions | osti.govaaqr.org |
Particulate matter, such as fly ash from coal combustion, can act as a catalyst in the conversion of SO₂ to SO₃. e3s-conferences.orgacs.orgresearchgate.net This catalytic oxidation is a significant contributor to the total SO₃ formed, especially at temperatures between 400°C and 1000°C. acs.orgresearchgate.net
The key catalytic components in fly ash are metal oxides, particularly iron(III) oxide (Fe₂O₃) and vanadium pentoxide (V₂O₅). cranfield.ac.uke3s-conferences.orgscispace.com Research has shown that in the presence of fly ash, the conversion of SO₂ to SO₃ can increase dramatically. For instance, at 700°C, a homogeneous reaction converted 0.10% of SO₂ to SO₃, but with fly ash present, this increased to 1.78%, indicating the catalytic effect was responsible for about 95% of the conversion. acs.orgresearchgate.net The specific form of the iron oxides (e.g., composite iron oxides like CaFe₂O₄ and MgFe₂O₄ found in slag and fly ash) can have a stronger catalytic effect than pure Fe₂O₃. nih.gov
Contribution from Combustion Sources (e.g., Coal Firing, Oxy-Combustion)
Role in Atmospheric Physicochemical Processes
This compound is a pivotal precursor in key atmospheric physicochemical processes, most notably the formation of sulfuric acid (H₂SO₄). azocleantech.comnih.govtofwerk.com The reaction of gaseous SO₃ with water vapor is extremely rapid and is considered the primary pathway for the formation of gaseous sulfuric acid in the atmosphere. nih.govresearchgate.netacs.org
This newly formed sulfuric acid plays a critical role in atmospheric new particle formation (NPF), a process where gas molecules nucleate to form new aerosol particles. azocleantech.com These particles can then grow to sizes large enough to act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's climate. nih.gov Recent studies have also highlighted that SO₃ can react with other atmospheric species, such as organic and inorganic acids, to form acid sulfuric anhydrides, which are also highly efficient at forming new particles. helsinki.fi This challenges the traditional view that the sole fate of atmospheric SO₃ is rapid conversion to sulfuric acid by water. helsinki.fi
Acid Rain Formation Mechanisms
Acid rain, which refers to any form of precipitation with acidic components, is a well-documented environmental issue. A primary contributor to acid rain is sulfuric acid (H₂SO₄), which is formed in the atmosphere through a series of chemical reactions involving this compound. fiveable.meepa.gov The formation process begins with the emission of sulfur dioxide (SO₂) from both natural sources, such as volcanoes, and anthropogenic activities, most notably the combustion of fossil fuels in power plants and industrial facilities. fiveable.mefiveable.meifc.org
Once in the atmosphere, sulfur dioxide is oxidized to this compound. This oxidation can occur through several pathways, including gas-phase reactions with hydroxyl radicals (OH) during the daytime, a process accelerated by sunlight. fiveable.menih.govnih.gov The resulting this compound is highly hygroscopic and reacts rapidly with water vapor (H₂O) present in the atmosphere to form sulfuric acid. ontosight.aitaylorandfrancis.comomicsonline.org
The key chemical reaction for the formation of sulfuric acid from this compound is:
SO₃(g) + H₂O(l) → H₂SO₄(aq)
This atmospheric sulfuric acid then dissolves in water droplets within clouds, leading to the acidification of rain, snow, fog, and dry deposition of acidic particles. fiveable.meepa.gov Normal rain is slightly acidic with a pH of about 5.6 due to the dissolution of atmospheric carbon dioxide to form weak carbonic acid, whereas acid rain typically has a pH between 4.2 and 4.4. epa.gov
| Step | Reactants | Products | Significance |
| 1. Emission | Sulfur-containing fossil fuels + Oxygen | Sulfur dioxide (SO₂) | Introduction of sulfur into the atmosphere. fiveable.mefiveable.me |
| 2. Oxidation | Sulfur dioxide (SO₂) + Oxidants (e.g., OH radicals) | This compound (SO₃) | Formation of the direct precursor to sulfuric acid. fiveable.menih.gov |
| 3. Hydration | This compound (SO₃) + Water (H₂O) | Sulfuric acid (H₂SO₄) | Formation of a strong acid in atmospheric water droplets. ontosight.aiomicsonline.org |
| 4. Deposition | Sulfuric acid (H₂SO₄) + Atmospheric water | Acid rain | Environmental impact on ecosystems, infrastructure, and human health. fiveable.meepa.gov |
Atmospheric Aerosol Formation and New Particle Nucleation
This compound is a critical initiator in the formation of atmospheric aerosols, which are fine solid or liquid particles suspended in the air. nsw.gov.au These aerosols can have significant impacts on air quality and climate. The formation of new particles, a process known as nucleation, is heavily influenced by the presence of sulfuric acid derived from this compound. colorado.edu
Recent research has revealed that the atmospheric chemistry of this compound is more complex than previously understood. It is now known that SO₃ can react with various organic and inorganic acids in the atmosphere to form acid sulfuric anhydrides. helsinki.fisciencedaily.comeurekalert.org These anhydrides are highly efficient at forming new particles and play a crucial role in atmospheric new particle formation. sciencedaily.comtuni.fi This discovery challenges the traditional view that the primary fate of atmospheric SO₃ is its rapid conversion to sulfuric acid. helsinki.fieurekalert.org
Once new particles are formed, they can grow in size through the condensation of various vapors. Sulfuric acid, produced from the hydration of this compound, has a very low vapor pressure and readily condenses onto existing aerosol particles, contributing to their growth. osti.gov This process is a key factor in the evolution of aerosol size distributions in the atmosphere.
The condensation of sulfuric acid onto aerosol droplets also lowers the water vapor pressure at the droplet's surface, which in turn enhances the condensation of water. osti.gov This suggests that clouds containing sulfur compounds will form and grow at higher temperatures than sulfur-free clouds. osti.gov The direct interaction of gaseous SO₃ with aerosol droplets also represents a pathway for particle growth. osti.gov
Nucleation is the initial step in the formation of new aerosol particles from gaseous precursors. The process involves the formation of stable molecular clusters that can then grow into larger particles. Sulfuric acid, derived from this compound, is a key component in atmospheric nucleation. colorado.edu
These initial clusters often form through the interaction of sulfuric acid with other atmospheric trace gases, such as ammonia (B1221849) (NH₃) and amines. colorado.edu These stabilizing compounds reduce the evaporation of the embryonic molecular clusters, allowing them to grow. colorado.edu Quantum chemical studies have also identified the formation of highly stable SO₃⁻(SO₃)m(H₂O)n clusters, suggesting that these may represent a dominant pathway in the initial steps of nucleation. researchgate.net The reaction between SO₃ and sulfuric acid itself can form disulfuric acid (H₂S₂O₇), which can also participate in and enhance the formation of new particle clusters. copernicus.orgresearchgate.net
Recent findings have highlighted a significant pathway for the incorporation of organic and inorganic acids into atmospheric nanoparticles through their reaction with this compound. helsinki.fituni.fi Laboratory experiments and quantum chemical calculations have shown that SO₃ reacts rapidly with a variety of atmospheric acids, including both organic and inorganic species, to form acid sulfuric anhydrides. helsinki.fituni.fiacs.org
These reactions provide a direct gas-phase route for the formation of organosulfur compounds, which were previously thought to form primarily through reactions in the condensed phase. helsinki.fi The resulting acid sulfuric anhydrides are key contributors to new particle formation and provide a mechanism to efficiently incorporate carboxylic acids into atmospheric nanoparticles. helsinki.fisciencedaily.com This process is relevant in diverse atmospheric environments, from urban areas to polar regions. helsinki.fituni.fi
Nucleation Sites and Cluster Formation
Sulfur Partitioning and Cycling in the Atmosphere
The partitioning of sulfur between different chemical forms and phases in the atmosphere is a critical aspect of the global sulfur cycle. This compound plays a pivotal role in this cycle as a key intermediate. acs.org Traditionally, the primary removal pathway for atmospheric SO₃ was considered to be its reaction with water vapor. acs.orgwhiterose.ac.ukresearchgate.net
However, the concentration of water vapor decreases significantly with altitude. In the stratosphere, where water vapor levels are low, the atmospheric lifetime of this compound is longer, allowing other chemical reactions to become more significant. acs.orgwhiterose.ac.ukwhiterose.ac.uk Research has shown that the reaction of this compound with nitric acid (HONO₂) can be a competitive removal pathway for SO₃ in the stratosphere. acs.orgwhiterose.ac.ukcsic.es This reaction has implications for the partitioning of sulfur in the upper atmosphere. acs.orgwhiterose.ac.uk
The estimated atmospheric lifetimes of SO₃ with respect to its reaction with water and nitric acid at different altitudes are presented in the table below:
| Altitude (km) | Lifetime with respect to H₂O reaction (s) | Lifetime with respect to HONO₂ reaction (s) |
| 25 | 201 | 208 |
| 35 | 7390 | 6500 |
| Data derived from theoretical calculations. whiterose.ac.uk |
These findings suggest that the reaction between SO₃ and HONO₂ can compete with the reaction with water in the altitude range of 25 to 35 km, influencing the chemical forms and distribution of sulfur in the stratosphere. whiterose.ac.uk
Direct Gas-Phase Formation of Organosulfates
Organosulfates are a significant component of atmospheric secondary organic aerosol (SOA). For a long time, their formation was thought to occur primarily through acid-catalyzed reactions within the condensed aerosol phase. copernicus.org However, recent research has identified a direct gas-phase pathway for the synthesis of organosulfur compounds involving this compound. helsinki.ficopernicus.org
This mechanism involves the reaction of gaseous SO₃ with various atmospheric acids, including monocarboxylic and dicarboxylic acids. copernicus.org These reactions proceed rapidly, with rate coefficients approaching the collision limit, to form acid sulfuric anhydride (B1165640) products. copernicus.org These anhydrides represent a gas-phase source of organosulfates that can then partition to the particle phase. copernicus.org This discovery effectively reverses the previously understood chronology of particulate-phase sulfate (B86663) formation. helsinki.fi
The direct gas-phase reaction of SO₃ with organic acids to form organosulfates has important implications for our understanding of aerosol composition and its impact on climate and air quality. helsinki.ficopernicus.org This pathway is particularly relevant in polluted urban atmospheres where significant concentrations of gaseous SO₃ have been observed. copernicus.org
Advanced Detection and Measurement Methodologies in Environmental Matrices
The accurate quantification of this compound (SO₃) in various environmental matrices, particularly in the atmosphere, is critical for understanding its role in aerosol formation and acid rain. However, the inherent reactivity and low ambient concentrations of SO₃ present significant analytical challenges. In response, a suite of advanced detection and measurement methodologies has been developed and refined. These techniques, spanning spectroscopic, mass spectrometric, and chromatographic methods, offer varying degrees of sensitivity, selectivity, and real-time measurement capabilities.
In-Situ Spectroscopic Techniques (e.g., FTIR Absorption/Emission Spectroscopy, Quantum Cascade Laser Spectrometry)
In-situ spectroscopic techniques provide the capability for real-time, non-invasive measurements of gas-phase species directly within their environment. These methods are predicated on the principle that molecules absorb and emit electromagnetic radiation at characteristic wavelengths.
Fourier Transform Infrared (FTIR) Spectroscopy has been investigated for SO₃ monitoring. This technique can be used for in-situ concentration measurements in either an optical absorption or emission mode. mst.dk The most prominent infrared absorption band for SO₃ is located around 1386 cm⁻¹. mst.dk However, this spectral region is subject to interference from the absorption features of water (H₂O) and sulfur dioxide (SO₂), which are often present at much higher concentrations in flue gas and atmospheric samples. mst.dk This spectral overlap poses a significant challenge for accurate SO₃ quantification. mst.dk The detection limit for FTIR-based systems is typically in the range of 5-15 parts per million (ppm), which may not be sufficient for trace ambient measurements. mst.dk Despite these challenges, FTIR spectroscopy has been demonstrated as a proof-of-concept for in-situ measurement of SO₃ in industrial flue gas streams. power-eng.com
Quantum Cascade Laser (QCL) Spectrometry has emerged as a highly sensitive and selective technique for the detection of trace gases, including SO₃. hfcas.ac.cnoptica.org QCLs are semiconductor lasers that can be engineered to emit light at specific wavelengths in the mid-infrared region, where many molecules exhibit strong fundamental vibrational transitions. optica.org For SO₃ detection, a QCL operating around 7.16 µm (approximately 1396 cm⁻¹) can be utilized. hfcas.ac.cn This technique can be combined with wavelength modulation spectroscopy to enhance sensitivity and robustness. hfcas.ac.cn By using optical multipass cells to increase the effective path length of the laser beam through the sample, detection limits for SO₃ can be pushed to the parts-per-billion (ppb) level. researchgate.netnih.gov For instance, a QCL-based spectrometer has demonstrated a detection limit of 0.0073 ppm (7.3 ppb) for SO₃ with a 20-second sampling time. researchgate.net QCL systems can be designed for simultaneous detection of SO₃ and other related species like SO₂ and H₂O.
| Spectroscopic Technique | Principle | Typical Wavelength/Wavenumber | Reported Detection Limit | Key Challenges |
| FTIR Spectroscopy | Broadband infrared absorption/emission | ~1386 cm⁻¹ mst.dk | 5-15 ppm mst.dk | Spectral interference from H₂O and SO₂ mst.dk |
| Quantum Cascade Laser (QCL) Spectrometry | Narrowband laser absorption | ~7.16 µm (~1396 cm⁻¹) hfcas.ac.cn | 3 - 7.3 ppb researchgate.netnih.gov | Requires high-temperature, low-pressure cells for some applications to resolve spectral features hfcas.ac.cn |
Mass Spectrometry Techniques (e.g., Chemical Ionization-Atmospheric Pressure Interface-Long-Time-of-Flight Mass Spectrometer (CI-APi-LTOF), Aerosol Mass Spectrometry (AMS), Single-Particle Mass Spectrometry (SPMS))
Mass spectrometry techniques identify and quantify substances by measuring the mass-to-charge ratio of their ions. These methods are renowned for their high sensitivity and specificity.
Chemical Ionization-Atmospheric Pressure Interface-Long-Time-of-Flight Mass Spectrometry (CI-APi-LTOF) has been successfully deployed for the trace-level measurement of gaseous SO₃ in the urban atmosphere. nih.govacs.orgacs.org This technique utilizes reagent ions to selectively ionize the target analyte at atmospheric pressure. For SO₃ detection, nitrate (B79036) ions (NO₃⁻) are commonly used as the reagent ions. nih.govacs.org The SO₃ molecule reacts with the nitrate ion to form an adduct, SO₃·(NO₃⁻), which is then detected by the mass spectrometer. nih.govacs.org This method has enabled unprecedented in-situ measurements of ambient SO₃, with concentrations reported to vary from approximately 5.0 × 10³ to 1.9 × 10⁶ molecules cm⁻³. nih.gov The calibration of the instrument is a critical step and can be performed using in-situ generated SO₃. nih.govacs.org However, potential interferences and measurement uncertainties exist. For example, the hydrate (B1144303) complex intermediate (SO₃·H₂O) can also be detected as the SO₃·(NO₃⁻) adduct, potentially leading to an overestimation of SO₃ concentrations. nih.govacs.org Conversely, other reaction pathways might lead to an underestimation. nih.govacs.org
Aerosol Mass Spectrometry (AMS) is a powerful tool for real-time measurement of the size and chemical composition of non-refractory submicron aerosol particles. While AMS is not a direct measurement technique for gaseous SO₃, it detects sulfate (SO₄²⁻), a major product of SO₃ atmospheric chemistry. The challenge with AMS lies in distinguishing between different sulfur-containing species within an aerosol. The fragmentation patterns of species like hydroxymethanesulfonate (HMS) can overlap with that of sulfate, making it difficult to quantify each species accurately in complex ambient samples. copernicus.org The relative intensity of fragment ions such as SO₃⁺ can be matrix-dependent, further complicating quantification. copernicus.org
Single-Particle Mass Spectrometry (SPMS) techniques, such as Particle Analysis by Laser Mass Spectrometry (PALMS), analyze the chemical composition of individual aerosol particles in real-time. copernicus.org Similar to AMS, SPMS provides information on the sulfate content of particles, which is indirectly related to atmospheric SO₃. The primary challenge remains the specific identification of the original sulfur compound before it was converted to sulfate within the aerosol phase.
| Mass Spectrometry Technique | Detection Principle | Detected Species | Key Findings/Applications | Limitations |
| CI-APi-LTOF | Chemical ionization with nitrate reagent ions nih.govacs.org | Gaseous SO₃ (as SO₃·(NO₃⁻) adduct) nih.govacs.org | First trace-level measurements of gaseous SO₃ in an urban atmosphere nih.govacs.orgacs.org | Potential for overestimation due to SO₃·H₂O and underestimation from other reaction pathways nih.govacs.org |
| Aerosol Mass Spectrometry (AMS) | Thermal vaporization and electron ionization of aerosol components | Particulate Sulfate (SO₄²⁻) | Real-time aerosol composition | Difficulty in distinguishing between inorganic sulfate and other sulfur species like HMS due to overlapping fragmentation patterns copernicus.org |
| Single-Particle Mass Spectrometry (SPMS) | Laser desorption/ionization of single particles | Composition of individual particles (including sulfate) | Provides insights into the mixing state of sulfate-containing aerosols | Does not directly measure gaseous SO₃; attribution to specific precursors is challenging copernicus.org |
Chromatographic Separation Methods (e.g., Ion-Exchange Chromatography, Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are primarily used for the analysis of SO₃ transformation products, such as sulfate, in collected samples (e.g., from impinger solutions or aerosol filters). These techniques separate different ions or molecules based on their physical and chemical properties.
Ion-Exchange Chromatography (IC) is a widely used and robust method for the analysis of inorganic anions, including sulfate (SO₄²⁻) and sulfite (B76179) (SO₃²⁻). unit.nolibretexts.orgtandfonline.com In this technique, a liquid sample is injected into a column packed with an ion-exchange resin. The target ions are separated based on their affinity for the resin and are subsequently detected, typically by a conductivity detector. nih.govnih.gov IC is beneficial as it can allow for the evaluation of both sulfite and sulfate peaks in an absorption solution, which can be important for assessing potential interferences from SO₂ oxidation during sampling. unit.no The method has been successfully applied to the analysis of sulfate in ambient aerosols and can achieve detection limits in the parts-per-billion range. tandfonline.comthermofisher.com
Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. acs.orgresearchgate.netnih.gov For the analysis of highly polar and ionic compounds like sulfate, an ion-pairing agent is added to the mobile phase. tcichemicals.combitesizebio.com This agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium, forms a neutral ion pair with the charged analyte. acs.orgbitesizebio.com The neutral pair can then be retained and separated on a nonpolar (reverse-phase) stationary column. This method has been applied to the separation of heparin and heparan sulfate disaccharides, demonstrating its utility for complex anionic species. acs.orgresearchgate.net While not a direct measurement of SO₃, it provides a high-resolution analytical tool for its derivatives in complex matrices.
| Chromatographic Method | Separation Principle | Target Analyte | Typical Application | Key Features |
| Ion-Exchange Chromatography (IC) | Differential affinity for an ion-exchange resin libretexts.org | Sulfate (SO₄²⁻), Sulfite (SO₃²⁻) unit.no | Analysis of sulfate in collected aerosol samples and absorption solutions unit.notandfonline.com | Can separate and quantify both sulfate and sulfite; robust and widely used unit.no |
| Reverse-Phase Ion-Pair HPLC | Formation of a neutral ion-pair with a reagent, followed by separation on a nonpolar column tcichemicals.com | Sulfate and other anionic sulfur compounds | High-resolution separation of complex mixtures of anionic species acs.orgresearchgate.net | High sensitivity and resolution; adaptable for complex matrices researchgate.net |
Challenges in Trace-Level Ambient Detection and Quantification
The detection and quantification of this compound at trace levels in the ambient atmosphere are fraught with challenges that stem from its chemical properties and environmental context.
A primary challenge is the high reactivity of SO₃ , particularly with water vapor. nih.govacs.org SO₃ reacts rapidly with water to form sulfuric acid (H₂SO₄). nih.govacs.org This reaction can occur during sampling, leading to significant losses of gaseous SO₃ before it can be measured. The atmospheric lifetime of SO₃ is consequently very short, often less than one second, making its in-situ detection difficult. acs.org
The low ambient concentrations of SO₃ further complicate its measurement. nih.govacs.org While concentrations in industrial flue gas can be in the ppm range, ambient levels are typically in the parts-per-trillion (ppt) to low ppb range. nih.gov Many detection methods lack the required sensitivity to accurately quantify SO₃ at these trace levels. nih.govacs.orgcyi.ac.cy
Interference from other atmospheric constituents is another major hurdle. As noted, the spectroscopic signatures of SO₃ can be masked by those of H₂O and SO₂, which are usually far more abundant. mst.dk In mass spectrometry, other ions or molecules can have the same mass-to-charge ratio as the target ion or can interfere with the ionization process. nih.gov For example, the reaction of SO₂ with certain cluster ions can produce SO₄⁻, which can interfere with SO₃ quantification if not properly accounted for. nih.govacs.org
Industrial and Technological Applications of Sulfur Trioxide
Intermediate in Sulfuric Acid Production
Sulfur trioxide is a key intermediate in the Contact Process, the predominant industrial method for manufacturing concentrated sulfuric acid (H₂SO₄). wikipedia.orglibretexts.orgwikipedia.orgbyjus.comunacademy.com The production of sulfuric acid involves several stages where SO₃ is central:
Production of Sulfur Dioxide (SO₂) : Sulfur is burned in excess air, or sulfide (B99878) ores like pyrite (B73398) are heated, to produce sulfur dioxide. libretexts.orgbyjus.comsavemyexams.com
Conversion of Sulfur Dioxide to this compound : Sulfur dioxide is then catalytically oxidized to this compound. This reversible, exothermic reaction typically occurs at temperatures between 400-450 °C and pressures of 1-2 atm, utilizing a vanadium(V) oxide (V₂O₅) catalyst. libretexts.orgwikipedia.orgbyjus.comsavemyexams.combyjus.com
Reaction : 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) libretexts.orgsavemyexams.com
Absorption of this compound : Directly dissolving this compound in water is impractical due to the highly exothermic nature of the reaction, which creates an uncontrollable sulfuric acid mist. libretexts.orgwikipedia.orgunacademy.comsavemyexams.combyjus.commarutifinechem.com Instead, SO₃ is absorbed into concentrated sulfuric acid to form oleum (B3057394) (disulfuric acid, H₂S₂O₇). libretexts.orgwikipedia.orgbyjus.comunacademy.comsavemyexams.combyjus.commarutifinechem.com
Reaction : H₂SO₄(l) + SO₃(g) → H₂S₂O₇(l) libretexts.orgsavemyexams.com
Dilution of Oleum : The oleum is then safely diluted with water to produce concentrated sulfuric acid. libretexts.orgwikipedia.orgbyjus.comunacademy.comsavemyexams.combyjus.commarutifinechem.com
Reaction : H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l) libretexts.orgsavemyexams.com
This multi-stage process ensures efficient and safe production of high-concentration sulfuric acid. wikipedia.org
Manufacturing of Oleum
Oleum, also known as fuming sulfuric acid, is a solution of this compound dissolved in concentrated sulfuric acid. marutifinechem.comnumberanalytics.comaristatek.com It is produced by absorbing this compound into concentrated sulfuric acid during the Contact Process. libretexts.orgwikipedia.orgbyjus.comunacademy.comsavemyexams.combyjus.commarutifinechem.com Oleum is a highly corrosive liquid with a harsh, penetrating odor. marutifinechem.comaristatek.com It is a crucial intermediate in the production of sulfuric acid itself, as it allows for the safe and controlled hydration of SO₃. marutifinechem.com Oleum is also used directly in various industrial applications, including the manufacturing of fertilizers, explosives, dyes, and petroleum products. marutifinechem.com Different strengths of oleum exist, characterized by their percentage of free this compound. aristatek.comgoogle.com
Applications in Chemical Synthesis as a Reagent
This compound is a potent sulfonating agent, meaning it introduces -SO₃H groups into organic compounds. wikipedia.orgnumberanalytics.com This reaction, known as sulfonation or sulfation, is fundamental in organic synthesis and is widely applied across various industries. pmarketresearch.comnumberanalytics.comchemithon.comask.com
This compound is extensively used in the production of sulfonated products, particularly as a key reagent in the synthesis of detergents and dyes. wikipedia.orgpmarketresearch.comnumberanalytics.comchemithon.comask.com
Detergents : Sulfonation with SO₃ is a dominant application, especially in the synthesis of sulfonic acid derivatives used as surfactants in laundry and consumer products. pmarketresearch.comchemithon.com For instance, linear alkylbenzene sulfonates (LAS), a primary surfactant in detergents, are produced via sulfonation with SO₃. pmarketresearch.com The this compound gas sulfonation method is highly efficient for producing high-quality sulfonated compounds due to its high reaction rate and precise control over reaction conditions. ask.com
Dyes : SO₃ is also crucial in the manufacturing of various dyes and color intensifiers, as well as pigments. pmarketresearch.comnumberanalytics.comchemithon.com
Other Sulfonated Products : Beyond detergents and dyes, SO₃ is utilized in the production of petroleum sulfonates (used as detergent additives in lubricating oils), sulfonated polymers, and other specialty chemicals. pmarketresearch.comchemithon.com
This compound is a vital reagent for synthesizing sulfate (B86663) esters, which find applications in various fields, including pharmaceuticals. wikipedia.orgpmarketresearch.comchemithon.comnih.govresearchgate.net
Mechanism : Sulfation involves the formation of a carbon-oxygen-sulfur bond. chemithon.com this compound can react with Lewis bases (e.g., trimethylamine, pyridine) to form this compound adducts, which are then employed in the sulfation of organic substrates to yield organosulfate esters. nih.govresearchgate.netnih.gov
Pharmaceuticals : Sulfate esters are used in pharmaceuticals. wikipedia.orgchemithon.com For example, SO₃ plays a role in synthesizing heparan sulfate mimetics, which are critical components in anticoagulant drugs. pmarketresearch.com Sulfation can also enhance the therapeutic activity of certain drugs, such as minoxidil (B1677147) sulfate, the active form of minoxidil used for treating hypertension and hair loss. nih.gov Convenient methods for synthesizing sulfate derivatives of iodothyronines, which involve reaction with this compound-trimethylamine complex, have been developed. nih.gov
Production of Sulfonated Products (e.g., for Detergents, Dyes)
Role in Flue Gas Desulfurization and Emission Control Technologies
This compound is relevant in flue gas desulfurization (FGD) and emission control technologies, both as a component to be removed and, in some advanced processes, as an intermediate for further conversion. wikipedia.orgcoalspot.comgoogle.comgoogle.comgoogle.comijesi.org While sulfur dioxide (SO₂) is the primary target of FGD, SO₃ can also be present in flue gases, often formed by the oxidation of SO₂ at high temperatures or via catalysis by metals in the fuel. wikipedia.orgcoalspot.comgoogle.com SO₃ is problematic as it can react with water vapor to form sulfuric acid mist, which is difficult to remove and can cause corrosion and visible plumes. coalspot.comgoogle.comijesi.org
Advanced integrated processes aim to remove both sulfur oxides (SOx) and nitrogen oxides (NOx) from flue gases, often utilizing SO₃ as a key intermediate. lehigh.edutopsoe.comwikipedia.orglongdom.orglehigh.eduresearchgate.net
SNOx Process : The SNOx process is a catalytic technology designed for the combined removal of SO₂, NOx, and particulates from flue gases, recovering sulfur as commercial-grade concentrated sulfuric acid and reducing NOx to free nitrogen. topsoe.comwikipedia.orglongdom.org The process involves:
Dust removal. topsoe.comwikipedia.org
Catalytic reduction of NOx by adding ammonia (B1221849) (NH₃) upstream of a Selective Catalytic Reduction (SCR) DeNOx reactor. lehigh.edutopsoe.comwikipedia.org
Catalytic oxidation of SO₂ to SO₃ in an oxidation converter, typically over a V₂O₅-K₂S₂O₇/SiO₂ catalyst. lehigh.edutopsoe.comwikipedia.orglehigh.eduresearchgate.netscielo.org.ar
Cooling the gas to condense the SO₃ with water vapor to form sulfuric acid, which is then withdrawn as a concentrated product. topsoe.comwikipedia.orgunt.edu This process is energy-efficient, consumes no water or absorbents for desulfurization, and produces no waste except separated dust. topsoe.comwikipedia.org
DeSONOx Process : The DeSONOx process is another combined catalytic process for separating nitrogen oxides and sulfur dioxide from flue gas, yielding sulfuric acid as the final product. lehigh.edulongdom.orglehigh.eduresearchgate.net Similar to SNOx, it integrates SCR technology for NOx removal with the oxidation of SO₂ to SO₃, which is then converted to sulfuric acid. lehigh.edulehigh.edu These integrated systems offer a comprehensive solution for controlling multiple pollutants from industrial emissions. lehigh.edulongdom.org
Process Modeling and Simulation in Industrial Contexts (e.g., Aspen Plus)
Process modeling and simulation play a vital role in optimizing the industrial production of this compound, particularly within sulfuric acid manufacturing plants. Advanced computer-aided simulation software, such as Aspen Plus, is extensively employed to model and analyze the complex reactions and unit operations involved in SO3 synthesis. wikipedia.orgwikipedia.org
The primary industrial method for producing this compound is the Contact Process, which involves the catalytic oxidation of sulfur dioxide (SO2) with atmospheric oxygen. wikipedia.orgepa.gov Simulating this process allows engineers to predict and understand the behavior of the system under various operating conditions, leading to improved efficiency, reduced costs, and enhanced product quality. Aspen Plus, for instance, can be used to develop heterogeneous simulation models of industrial multi-bed catalytic converters, which are central to the SO2 to SO3 conversion. wikipedia.org
Key objectives of these simulations include studying the impact of different parameters, such as temperature, pressure, and reactant feed rates, on the conversion of sulfur dioxide to this compound. wikipedia.orgwikipedia.org For example, simulations have been conducted to model the sulfuric acid loop, including sulfuric acid and this compound decomposers, to understand the mole fractions of various components at different outlet temperatures. wikipedia.org Research indicates that increasing the outlet temperature of a sulfuric acid decomposer leads to a decrease in H2SO4 mole fraction and an increase in H2O and SO3 mole fractions. Similarly, in an SO3 decomposer, increasing the outlet temperature above 600°C significantly decreases the H2SO4 mole fraction, while increasing SO2 and O2 due to SO3 decomposition. wikipedia.org
Simulation results obtained from Aspen Plus have shown high accuracy when validated against literature data, with reported general average errors of approximately 4% in terms of sulfur dioxide conversion, temperature, and pressure outlet. wikipedia.org Beyond Aspen Plus, other simulation tools like Aspen HYSYS and gPROMS are also utilized for steady-state and dynamic modeling of sulfuric acid processes, including the this compound formation step. ctdbase.orgfishersci.fr These simulations often incorporate detailed models of heat exchangers, mixers, splitters, and absorption towers, providing a comprehensive view of the entire plant operation. ctdbase.org
The application of process modeling and simulation in SO3 production is crucial for optimizing annual profit and ensuring high conversion rates, with double absorption processes achieving conversion rates of 99.5% and higher. ctdbase.orgfishersci.fr
Table 1: Illustrative Simulation Parameters and Expected Trends in SO3 Production/Decomposition
| Parameter Varied | Unit Operation | Observed Trend in SO3 Mole Fraction | Related Species Trends | Reference |
| Outlet Temperature (Increasing) | H2SO4 Decomposer | Increases | H2SO4 decreases, H2O increases | wikipedia.org |
| Outlet Temperature (Increasing above 600°C) | SO3 Decomposer | Decreases | H2SO4, H2O decrease; SO2, O2 increase | wikipedia.org |
| SO2 Conversion | Multi-stage Catalytic Reactor | Increases with optimized conditions | Temperature and pressure outlet optimized | wikipedia.org |
Role as a Catalyst in Industrial Processes
While this compound is a pivotal compound in numerous industrial chemical reactions, it is important to clarify its role. This compound itself is primarily an intermediate or a reactant in industrial processes, rather than functioning directly as a catalyst. Its most significant industrial application is as the anhydride (B1165640) of sulfuric acid, meaning it reacts with water to form sulfuric acid. wikipedia.org
The industrial production of this compound, particularly in the Contact Process, heavily relies on catalysts to facilitate the conversion of sulfur dioxide to SO3. The core reaction involves the oxidation of sulfur dioxide (SO2) by atmospheric oxygen (O2) to form this compound (SO3). epa.govnih.gov This highly exothermic reaction is carried out over a solid catalyst at elevated temperatures, typically between 400 and 600 °C. wikipedia.org
The most common and economically viable catalyst used for this conversion is vanadium pentoxide (V2O5). wikipedia.orgepa.govwikidata.orgnih.gov Vanadium pentoxide is often supported on porous siliceous materials like kieselguhr or silica (B1680970) and activated with potassium compounds to enhance its catalytic activity. wikipedia.orgepa.govwikidata.org Historically, platinum was also used as a catalyst for this reaction due to its effectiveness, but its high cost and susceptibility to poisoning by impurities (such as arsenic) have led to the widespread preference for vanadium pentoxide. wikipedia.orgnih.gov
The catalytic mechanism of vanadium pentoxide in the Contact Process involves a redox cycle. Sulfur dioxide is oxidized to this compound by the V5+ species in vanadium pentoxide, which in turn gets reduced. The reduced vanadium species is then re-oxidized back to V5+ by gaseous oxygen, regenerating the catalyst and completing the cycle. nih.gov This is a classic example of heterogeneous catalysis, where the catalyst and reactants are in different phases. nih.gov
While this compound itself is not typically a catalyst, it is a key reagent in sulfonation reactions, where it introduces a sulfonyl group (-SO3H) into organic compounds. For instance, dimethyl sulfate is produced commercially by the reaction of dimethyl ether with this compound. wikipedia.org Furthermore, complexes like this compound-trimethylamine are utilized as reagents for sulfonation and sulfamation reactions in organic synthesis. fishersci.be In these instances, SO3 acts as a reactive species or a component of a reactive complex, rather than a substance that speeds up a reaction without being consumed.
Table 2: Catalysts in the Industrial Production of this compound (Contact Process)
| Catalyst Name | Chemical Formula | Role in Process | Key Characteristics | Reference |
| Vanadium Pentoxide | V2O5 | Primary catalyst for SO2 oxidation to SO3 | Activated with potassium compounds, supported on silica/kieselguhr, more economical and robust than platinum. | wikipedia.orgepa.govwikidata.orgnih.gov |
| Platinum (Historical) | Pt | Earlier catalyst for SO2 oxidation to SO3 | Highly effective but expensive and easily poisoned by impurities. | wikipedia.orgnih.gov |
Advanced Research Methodologies and Future Directions in Sulfur Trioxide Chemistry
Exploration of Unconventional Reaction Pathways
Recent research has significantly broadened the understanding of sulfur trioxide's reactivity beyond its well-known role in sulfuric acid formation. Studies utilizing ab initio molecular dynamics simulations have investigated electrophilic aromatic sulfonation with SO₃, revealing a low-energy concerted pathway involving two SO₃ molecules. wikipedia.orgwikipedia.org Furthermore, an alternative reaction pathway has been proposed in complexing solvents, incorporating two SO₃ molecules and one solvent molecule (e.g., CH₃NO₂). wikipedia.orgwikipedia.org These findings challenge traditional arenium ion mechanisms, highlighting the diverse reaction mechanisms influenced by substrate and reaction conditions. wikipedia.org
In atmospheric chemistry, it has been discovered that SO₃ can form products other than sulfuric acid through interactions with various organic and inorganic acids. fishersci.bescribd.comfishersci.sewikipedia.org These previously uncharacterized acid sulfuric anhydride (B1165640) products are considered significant contributors to atmospheric new particle formation (NPF) and provide an efficient mechanism for incorporating carboxylic acids into atmospheric nanoparticles. fishersci.bescribd.comfishersci.sewikipedia.org This represents a crucial unconventional atmospheric reaction pathway. Additionally, investigations into reactions at the air-water interface have shown that organic acids reacting with SO₃ can form ion pairs of carboxylic sulfuric anhydride and hydronium, a mechanism distinct from gas-phase reactions. fishersci.fiwikipedia.org Another area of exploration involves SO₃-initiated formation of multi-block polyoxymethylene-co-polyoxyethylene copolymers, indicating its role in complex polymerization reactions. fishersci.no
Development of Novel Catalytic Systems for Sulfur Dioxide Conversion
The catalytic conversion of sulfur dioxide (SO₂) to this compound (SO₃) is a cornerstone of sulfuric acid production, with traditional catalysts primarily being vanadium and platinum-based systems. fishersci.sefishersci.ch Current research is focused on developing novel catalytic systems to enhance the efficiency and sustainability of this critical industrial process. One promising avenue involves the application of machine learning and multi-objective optimization to improve catalytic conversion. fishersci.ch This approach aims to identify optimal catalyst compositions, such as combinations of vanadium and potassium or platinum, and ideal operating conditions to maximize conversion and productivity while simultaneously minimizing catalyst costs. fishersci.ch
The development of high-throughput technologies is also advancing the study of potential SO₂ oxidation catalysts, addressing the challenges posed by the corrosive conditions inherent in these reactions. epa.gov These efforts are driven by the need for catalysts that can achieve higher yields and lower SO₂ emissions, allowing for the processing of higher SO₂ concentrations and less optimal SO₂ to O₂ mixing ratios in existing plants. epa.gov Furthermore, vanadium oxide-based catalysts, when promoted with alkaline-earth metals like potassium, sodium, and cesium, have demonstrated improved conversion rates. fishersci.ch Beyond SO₂ to SO₃ conversion, computational design is exploring the use of sulfur(VI) as a Lewis acid center in metal-free catalysts for hydrogen activation and hydrogenation, which could inform the development of new SO₃-related catalytic applications. wikidata.org this compound itself, alongside selenium dioxide, has also been identified as a potential catalyst in the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide into phenyl isocyanate, highlighting its broader catalytic potential. wikipedia.org
Refined Atmospheric Chemistry Models for this compound Dynamics
The accurate modeling of this compound dynamics in the atmosphere is essential for understanding air pollution and climate change. Recent discoveries that SO₃ can react with organic and inorganic acids to form products other than sulfuric acid, such as acid sulfuric anhydrides, are significantly improving the reliability of current atmospheric chemistry models. fishersci.bescribd.comfishersci.sewikipedia.org Incorporating these new pathways is particularly important for comprehending aerosol formation in regions with high sulfur content. fishersci.sewikipedia.org
There are recognized gaps in the understanding of SO₃ formation and loss processes, especially given observations of significant SO₃ accumulation under urban polluted conditions, which deviates from the long-held assumption that gaseous SO₃ rapidly converts solely to sulfuric acid at reasonable humidity levels. fishersci.se Improved atmospheric chemistry models are crucial for predicting how aerosols influence climate patterns, including their effects on cloud formation, solar radiation reflection, and precipitation. service.gov.uk Research also focuses on the behavior of sulfur(IV) species (e.g., bisulfite and sulfonate) at the liquid-vapor interface of aerosol droplets. service.gov.ukuni.lu This interfacial chemistry is critical for understanding haze formation, as reaction pathways at this boundary can differ significantly from those in bulk solutions, necessitating refinement in atmospheric models. service.gov.ukuni.lu Advanced computational methods, such as quantum chemical calculations and Born-Oppenheimer molecular dynamics simulations, are being employed to explore atmospheric reactions of SO₃ with species like sulfuric acid (H₂SO₄) in both gas phase and at the air-water interface. fishersci.fiwikipedia.org The Atmospheric Cluster Dynamics Code (ACDC) kinetic model is also utilized to investigate the implications of SO₃ reactions for new particle formation (NPF). fishersci.fiwikipedia.org
Innovations in Trace Analytical Methodologies for this compound Detection
The detection of trace levels of this compound in ambient air presents a significant analytical challenge due to its high reactivity with water. wikipedia.orgwikipedia.org Traditional measurement technologies employed for SO₃ detection in flue gases, such as the controlled condensation method, absorption by isopropyl alcohol, selective reaction with calcium oxalate, and various spectroscopic and mass spectrometry techniques, often have detection limits that are too high for accurately measuring the minute concentrations found in ambient air. wikipedia.orgwikipedia.org
Significant innovations are emerging to overcome these limitations. A notable advancement is the deployment of the nitrate-chemical ionization-atmospheric pressure interface-long-time-of-flight (nitrate-CI-APi-LTOF) mass spectrometer, which has enabled the first-time trace-level measurement of gaseous SO₃ in urban atmospheres. wikipedia.orgwikipedia.orglu.se In laboratory settings, specific reagent ions, including SiF₅⁻, SF₆⁻, NO₃⁻·HNO₃, and n-C₃H₇NH₃⁺, have been explored for SO₃ detection. wikipedia.orgwikipedia.org These advanced methodologies are critical for gaining a more comprehensive understanding of SO₃'s atmospheric presence and behavior.
Computational Design of this compound-Based Reagents and Catalysts
Computational chemistry has emerged as a powerful tool for studying the mechanistic details of catalytic reactions and holds substantial promise for the rational in silico design of novel catalysts and reagents. wikipedia.orgnih.gov This field is actively contributing to the development of this compound-based materials. Density Functional Theory (DFT) computations, for instance, are being utilized to design metal-free catalysts, including those where sulfur(VI) serves as a Lewis acid center, for applications such as hydrogen activation and hydrogenation. wikidata.org This demonstrates the potential for designing new sulfur-containing catalytic species with tailored properties.
Quantum chemical calculations are also extensively applied to examine the reaction products formed when SO₃ interacts with organic and inorganic acids under ambient conditions, providing detailed insights into reaction mechanisms and product stability. scribd.comfishersci.sewikipedia.org Computational studies are addressing the inherent complexities in catalytic processes, including the roles of non-innocent ligands, multicomponent reaction systems, and cooperative effects between metal-ligand and metal-metal centers. nih.gov Furthermore, the development of advanced automated methods for reaction path analysis is aiming to reduce human bias in computational catalysis studies, leading to more objective and efficient catalyst discovery. nih.gov In the context of industrial processes, computational design, coupled with machine learning and multi-objective optimization, is being applied to predict and improve the catalytic conversion of SO₂ to SO₃ by optimizing catalyst composition and operating parameters. fishersci.ch
Investigation of this compound Interactions with Emerging Atmospheric Species
Recent investigations have significantly expanded the understanding of this compound's interactions within the complex atmospheric environment, particularly with species beyond water. A key finding is that SO₃ can interact with both organic and inorganic acids in the atmosphere to form products distinct from sulfuric acid, such as acid sulfuric anhydrides. fishersci.bescribd.comfishersci.sewikipedia.org These interactions are crucial for new particle formation and challenge the previous assumption that rapid conversion to sulfuric acid is the sole fate of gaseous SO₃ at typical humidity levels. fishersci.se
The interplay between SO₃ and ubiquitous atmospheric acid molecules rapidly leads to the formation of acid sulfuric anhydride molecules, which are highly efficient at initiating new particle formation and influencing climate dynamics. scribd.comfishersci.sewikipedia.org Furthermore, direct gas-phase routes to organosulfur compounds resulting from SO₃ reactions are being identified, a process previously thought to occur predominantly through multiphase reactions. fishersci.befishersci.sewikipedia.org Studies are also exploring the reactions of SO₃ with other important atmospheric species, such as ammonia (B1221849) (NH₃), oxalic acid (H₂C₂O₄), methanol (B129727) (CH₃OH), and glyoxylic acid (HOOCCHO). fishersci.fiwikipedia.org The products of these reactions (e.g., NH₂SO₃H, HOOCOOSO₃H, CH₃OSO₃H, and HOCCOOSO₃H) have been shown to promote new particle formation. fishersci.fiwikipedia.org Research also focuses on the reaction between SO₃ and sulfuric acid (H₂SO₄) in both the gas phase and at the air-water interface, and the subsequent effect of the product, disulfuric acid (H₂S₂O₇), on new particle formation. fishersci.fiwikipedia.org The enhanced stabilization of sulfonate at the liquid-vapor interface of aerosols, which influences SO₂ interactions with other pollutants like nitrogen oxides and hydrogen peroxide, represents another critical area of ongoing investigation. service.gov.ukuni.lu
Compound Names and PubChem CIDs
Q & A
Q. How does collision theory explain the effect of pressure on the equilibrium rate of SO₂ oxidation to SO₃?
Increasing pressure in the reaction 2SO₂(g) + O₂(g) ⇌ 2SO₃(g) shifts the equilibrium toward SO₃ production. According to collision theory, higher pressure increases molecular collision frequency between SO₂ and O₂, favoring the forward reaction. Researchers should monitor pressure-dependent rate constants and use Le Chatelier’s principle to optimize conditions for industrial synthesis, ensuring catalyst compatibility (e.g., V₂O₅/TiO₂) .
Q. What experimental parameters are critical for maintaining equilibrium in the contact process for SO₃ production?
Key parameters include temperature (400–450°C for optimal catalytic activity), pressure (1–2 atm), and gas composition (SO₂/O₂ ratio). Excess O₂ improves conversion efficiency, while temperature control prevents catalyst deactivation. Use gas chromatography or IR spectroscopy to monitor SO₃ yield and adjust feed ratios dynamically .
Q. What safety protocols are essential for handling SO₃ in laboratory settings?
SO₃ requires enclosed systems with local exhaust ventilation (LEV) to prevent inhalation. Use corrosion-resistant materials (glass or PTFE) for reactors. Personal protective equipment (PPE) must include acid-resistant gloves, face shields, and NIOSH-approved respirators. Pre-cool gaseous SO₃ to reduce reactivity, and avoid water contact to prevent explosive sulfuric acid formation .
Advanced Research Questions
Q. How can catalytic efficiency of V₂O₅/TiO₂ in SO₂ oxidation be systematically evaluated?
Conduct kinetic studies using fixed-bed reactors under varying conditions: temperature (300–600°C), SO₂/O₂/N₂ ratios, and space velocity. Measure SO₃ yield via ion chromatography or UV-Vis spectroscopy. Compare turnover frequencies (TOF) and activation energies (Eₐ) across catalysts with 0.5–5% V₂O₅ loading. Post-reaction XRD/XPS analysis identifies structural changes or vanadium leaching .
Q. What methodologies are effective in controlling SO₃ aerosol emissions from industrial flue gases?
Heterogeneous condensation in desulfurization towers can reduce aerosol concentrations. Design experiments with deflector trays to enhance gas-liquid contact, optimizing temperature (130–145°C for primary cooling) and surfactant use (e.g., ethoxylate). Monitor particle concentrations (e.g., 7.5E6–9.0E6/cm³) using laser diffraction or electrostatic classifiers .
Q. How can ASTM C 144-11B standards be adapted to quantify SO₃ in concrete aggregates?
Modify the cement-focused ASTM method by preparing aggregate samples via acid digestion (HCl/HNO₃) and gravimetric analysis. Validate results with XRF or ion chromatography. Address matrix interference by spiking samples with known SO₃ concentrations and assessing recovery rates (target: 95–105%). Replicate tests to identify heterogeneity in aggregate sources .
Q. What mechanisms explain sulfur imbalance during selective catalytic reduction (SCR) of NO₃ in flue gas?
SO₃ formation during SCR competes with NOₓ reduction. Track sulfur balance via mass spectrometry of inlet/outlet gases and ash deposits. Catalytic sites on V₂O₅/TiO₂ may adsorb SO₂, oxidizing it to SO₃. Mitigate this by doping catalysts with MoO₃ to suppress SO₂ activation or using low-sulfur fuels .
Q. How can researchers resolve discrepancies in SO₃ concentration measurements across analytical techniques?
Cross-validate methods: Compare UV-Vis (direct absorption at 320 nm) with ion-selective electrodes (ISE) or titration (e.g., BaCl₂ precipitation). Calibrate instruments using NIST-traceable standards. Account for humidity, as SO₃ hydrates rapidly to H₂SO₄. Statistical analysis (ANOVA) identifies systematic errors between lab protocols .
Q. What experimental designs quantify SO₃-induced corrosion in metallurgical systems?
Expose metal alloys (e.g., carbon steel, stainless steel) to SO₃-rich environments in controlled chambers. Monitor mass loss, oxide layer thickness (via SEM-EDS), and electrochemical corrosion rates (Tafel plots). Simulate flue gas conditions (200–400°C, 5–10% SO₃) to replicate boiler or economizer corrosion .
Q. What kinetic models describe SO₃ hydration to H₂SO₄ under atmospheric conditions?
Use stopped-flow spectrophotometry to measure hydration rates in gas-phase reactions. Variables include temperature (0–50°C), relative humidity (20–80%), and trace catalysts (e.g., NH₃). Fit data to pseudo-first-order kinetics, and compute activation parameters (ΔH‡, ΔS‡) to predict aerosol formation in environmental models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
